6-Fluoroquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWSJQERDIOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594217 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-73-5 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis and Evolution of Fluoroquinolones: A Technical Guide
Introduction: The quinolones represent a major class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1] Their history is a compelling narrative of chemical ingenuity, beginning with an accidental discovery and evolving through successive generations of compounds with enhanced potency, expanded spectra of activity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the discovery and development of fluoroquinolones, their mechanism of action, comparative efficacy, and the experimental methodologies that underpinned their evolution. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antibiotics.
A History of Discovery and Generational Development
The journey of the quinolones began in the early 1960s with the serendipitous discovery of nalidixic acid.[3] While working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity, which they identified as a 1,8-naphthyridine derivative.[1][3][4] This compound, nalidixic acid, was introduced clinically in 1967 for treating urinary tract infections (UTIs) caused by Gram-negative bacteria.[1][5] It marked the dawn of the first generation of quinolones.
First-Generation Quinolones: The initial quinolones, including nalidixic acid, oxolinic acid, and cinoxacin, had a limited spectrum of activity, primarily targeting Gram-negative enteric bacteria.[1][4] They suffered from poor oral absorption, low serum concentrations, and a propensity for rapid development of bacterial resistance, which restricted their use mainly to uncomplicated UTIs.[1][5]
Second-Generation: The Advent of Fluoroquinolones: A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus.[4][6][7] This modification dramatically increased the potency and expanded the antibacterial spectrum. The addition of a piperazine ring at the C-7 position further enhanced activity, particularly against Pseudomonas aeruginosa.[7] Norfloxacin, introduced in 1980, was the first of these "fluoroquinolones."[3][8] This generation, which includes the widely used ciprofloxacin and ofloxacin, demonstrated improved activity against both Gram-negative and Gram-positive bacteria and had better pharmacokinetic properties, allowing for systemic use.[1][3]
Third and Fourth Generations: Expanding the Spectrum: Subsequent research focused on modifying the substituents at various positions of the fluoroquinolone core to further enhance their properties.[6] The third generation, including levofloxacin (the active L-isomer of ofloxacin) and sparfloxacin, offered improved activity against Gram-positive organisms, especially Streptococcus pneumoniae.[7][9][10] The fourth-generation agents, such as moxifloxacin and gatifloxacin, were developed with structural modifications like an 8-methoxy group, which further enhanced their potency against Gram-positive bacteria and extended their spectrum to include anaerobic organisms and atypical pathogens.[9][10][11] These newer agents also often feature longer half-lives, permitting once-daily dosing.[9]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[14]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a crucial step for the initiation of DNA replication.[14] It also removes the positive supercoils that accumulate ahead of the replication fork.[14]
-
Topoisomerase IV: This enzyme is primarily involved in the final stages of DNA replication. It separates, or decatenates, the interlinked daughter chromosomes, allowing them to segregate into daughter cells.[14]
Fluoroquinolones bind to the complex formed between these enzymes and DNA.[12] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the enzymes from resealing the double-strand breaks they create.[14] The accumulation of these stalled complexes blocks the movement of the DNA replication fork and transcription machinery, ultimately leading to irreversible DNA damage and bacterial cell death.[12][13]
Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[14][15] Newer, fourth-generation agents often exhibit potent dual-targeting activity against both enzymes, which may help to reduce the likelihood of resistance development.[10]
Quantitative Data: Efficacy and Pharmacokinetics
The evolution of fluoroquinolones is quantitatively demonstrated by improvements in their spectrum of activity (lower MIC values) and pharmacokinetic profiles.
Table 1: Evolution and Spectrum of Fluoroquinolone Generations
| Generation | Representative Drug(s) | Year Introduced (Approx.) | Key Improvements in Spectrum of Activity |
|---|---|---|---|
| First | Nalidixic Acid, Cinoxacin | 1962 | Limited to Gram-negative enteric bacteria for UTIs.[1][4][16] |
| Second | Norfloxacin, Ciprofloxacin | 1980s | Broadened spectrum including P. aeruginosa and some Gram-positive cocci.[3][7][8] |
| Third | Levofloxacin, Sparfloxacin | 1990s | Enhanced activity against Gram-positive bacteria, especially S. pneumoniae.[7][9][10] |
| Fourth | Moxifloxacin, Gatifloxacin | Late 1990s | Further improved Gram-positive activity and added coverage for anaerobic bacteria.[9][10] |
Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Representative Fluoroquinolones
| Organism | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.2 | 0.2 | 0.2 |
| Streptococcus pneumoniae | 1 | 1 | 0.25 |
| Escherichia coli | ≤0.025 | ≤0.25 | ≤0.25 |
| Pseudomonas aeruginosa | 0.2 | 2 | 2 |
| Bacteroides fragilis (Anaerobe) | >32 | 8 | 2 |
(Note: Data are representative and compiled from various sources. Actual MIC values can vary between studies and geographic locations.[17][18])
Table 3: Comparison of Key Pharmacokinetic Properties
| Drug | Oral Bioavailability (%) | Serum Half-Life (h) | Volume of Distribution (L/kg) | Dosing Frequency |
|---|---|---|---|---|
| Nalidixic Acid | ~96 (but low serum levels) | 1.5 | 0.4 | 4 times daily |
| Ciprofloxacin | 60 - 80 | 3 - 5 | 2.0 - 3.0 | 2 times daily |
| Levofloxacin | >99 | 6 - 8 | 1.2 - 1.8 | Once daily |
| Moxifloxacin | ~90 | 11 - 14 | 1.7 - 2.7 | Once daily |
(Note: Data compiled from multiple sources.[1][19])
Key Experimental Protocols
The development and characterization of fluoroquinolones rely on standardized in vitro and in vivo experimental protocols to determine their efficacy and safety.
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20] The broth microdilution method is a standard technique for its determination.[20][21]
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock: A stock solution of the fluoroquinolone is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., water, DMSO) to a high concentration.[20][21]
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are prepared in a sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).[20] This creates a gradient of decreasing antibiotic concentrations across the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: The test bacterium is grown to a logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard.[20] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well (except the sterility control). The plate is then incubated under appropriate conditions, typically at 35 ± 1°C for 16-20 hours.[20]
-
Reading Results: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the fluoroquinolone in which there is no visible growth of the organism.[22]
Experimental Protocol 2: In Vivo Efficacy Assessment (Mouse Systemic Infection Model)
In vivo models are essential for evaluating the therapeutic potential of a new antibiotic in a living system. The mouse systemic infection model is a common preclinical test.[18]
Methodology: Mouse Protection Test
-
Pathogen Preparation: The bacterial strain of interest (e.g., S. aureus, E. coli) is cultured to the mid-logarithmic phase. The bacteria are then washed and suspended in a suitable medium (e.g., saline, mucin) to a specific concentration (CFU/mL).
-
Infection: Groups of mice (e.g., BALB/c) are infected via an intraperitoneal injection with a bacterial inoculum predetermined to be lethal in untreated animals (e.g., LD₉₀-₁₀₀).[17]
-
Drug Administration: At a specified time post-infection (e.g., 1 hour), different groups of infected mice are treated with varying doses of the test fluoroquinolone, typically administered orally or subcutaneously. A control group receives only the vehicle.[18]
-
Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded daily.
-
Data Analysis: The survival data are analyzed to calculate the 50% effective dose (ED₅₀), which is the dose of the drug required to protect 50% of the infected animals from death. A lower ED₅₀ indicates higher in vivo potency.
Conclusion
The history of fluoroquinolone development is a testament to the power of medicinal chemistry and rational drug design. From the initial discovery of nalidixic acid, systematic structural modifications have led to four generations of drugs with progressively broader spectra, enhanced potency, and more favorable pharmacokinetic profiles.[7][8] Their unique mechanism of targeting bacterial DNA gyrase and topoisomerase IV has made them a cornerstone of antibacterial therapy.[12] However, the emergence of resistance remains a significant challenge, underscoring the continuous need for research into novel agents and strategies to preserve the efficacy of this vital class of antibiotics.[2][23] A thorough understanding of their history, mechanism, and the experimental methods used in their evaluation is crucial for the next generation of scientists dedicated to combating infectious diseases.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crstoday.com [crstoday.com]
- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on Fourth-Generation Fluoroquinolones | Optometric Management [optometricmanagement.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. benchchem.com [benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-fluoroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also presents data for its close structural isomers, 6-fluoroquinoline-2-carboxylic acid and 6-fluoroquinoline-3-carboxylic acid, to provide valuable context for researchers. Furthermore, detailed experimental protocols for determining these essential properties are outlined to facilitate laboratory work.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. Properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 220844-73-5 | C₁₀H₆FNO₂ | 191.16 |
| 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | C₁₀H₆FNO₂ | 191.16[1] |
| 6-Fluoroquinoline-3-carboxylic acid | 116293-90-4 | C₁₀H₆FNO₂ | 191.16 |
Table 1: General Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 6-Fluoroquinoline-2-carboxylic acid | Data not available | Data not available | Data not available | 2.2 (Predicted)[1] |
| 6-Fluoroquinoline-3-carboxylic acid | Data not available | 352.1 ± 27.0 at 760 mmHg | Data not available | Data not available |
Table 2: Physicochemical Data
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe common methodologies for determining the key properties of quinoline carboxylic acids.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, and the temperature range over which the solid melts is recorded.
-
For a pure compound, the melting range is typically sharp (within 1-2 °C).
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, particularly for drug development, as it influences formulation and bioavailability. Quinolones, in general, are known to be poorly soluble in water between a pH of 6 and 8.
Methodology for Aqueous Solubility:
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.
-
The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology for Solubility in Acidic and Basic Solutions:
-
To assess the solubility of the carboxylic acid in basic solutions, a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (NaOH) are used.
-
A small amount of the compound is added to each solution and observed for dissolution. The evolution of CO₂ gas upon addition to the NaHCO₃ solution is a characteristic reaction of carboxylic acids.
-
To test solubility in acidic solutions, a 5% aqueous solution of hydrochloric acid (HCl) is used.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.
Potentiometric Titration Methodology:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol, to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior.
Shake-Flask Method (OECD 107):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4). The n-octanol and water phases are pre-saturated with each other.
-
A known amount of the compound is added to a flask containing known volumes of n-octanol and water.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are then separated by centrifugation.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Reactivity
This compound is a synthetic compound, and its preparation typically follows established routes for the synthesis of quinoline and fluoroquinolone cores.
A plausible synthetic approach involves the Gould-Jacobs reaction. This would entail the reaction of 4-fluoroaniline with diethyl (ethoxymethylene)malonate to form an intermediate, which is then cyclized at high temperature to yield the ethyl ester of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis of the ester and decarboxylation would be required, followed by a separate process to introduce the carboxylic acid at the 4-position, though this is a less direct route for a 4-carboxylic acid.
A more direct route would likely involve a variation of the Pfitzinger reaction or the Doebner-von Miller reaction, using appropriately substituted starting materials.
The carboxylic acid group at the 4-position and the fluorine atom at the 6-position are key functional groups that influence the molecule's reactivity. The carboxylic acid can undergo standard transformations such as esterification and amidation, providing a handle for further derivatization. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the quinoline ring system.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.
Caption: Experimental workflow for the synthesis and physicochemical characterization.
This guide provides a foundational understanding of the physicochemical properties of this compound for researchers in the field. The provided data on related isomers and detailed experimental protocols will aid in the design and execution of further studies involving this and similar compounds.
References
Spectroscopic Profile of 6-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoroquinoline-4-carboxylic acid, a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.
Molecular Structure and Spectroscopic Overview
This compound belongs to the fluoroquinolone class of compounds, which are known for their significant biological activities. The core structure consists of a quinoline ring system substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint that can be analyzed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 8.8 - 9.0 | d | ~4.5 |
| H3 | 7.5 - 7.7 | d | ~4.5 |
| H5 | 8.0 - 8.2 | dd | ~9.0, ~5.5 |
| H7 | 7.6 - 7.8 | ddd | ~9.0, ~8.5, ~2.5 |
| H8 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |
| COOH | > 12 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 122 - 124 |
| C4 | 140 - 142 |
| C4a | 125 - 127 |
| C5 | 128 - 130 |
| C6 | 160 - 163 (d, ¹JC-F ≈ 250 Hz) |
| C7 | 118 - 120 (d, ²JC-F ≈ 22 Hz) |
| C8 | 130 - 132 (d, ³JC-F ≈ 8 Hz) |
| C8a | 148 - 150 |
| COOH | 168 - 172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the fluoro-aromatic quinoline ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1730 | Stretching |
| C=C, C=N (Aromatic Ring) | 1500-1620 | Stretching |
| C-O (Carboxylic Acid) | 1200-1300 | Stretching |
| C-F | 1100-1250 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₆FNO₂), the expected molecular weight is approximately 191.16 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 192.0455 | Protonated molecular ion |
| [M]⁺ | 191.0383 | Molecular ion |
| [M-H₂O]⁺ | 173.0277 | Loss of water |
| [M-COOH]⁺ | 146.0455 | Loss of carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample is typically analyzed using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.
-
Data Acquisition : The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition : The sample is introduced into the ESI source. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., 50-500). High-resolution measurements allow for the determination of the exact mass and elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
The Core Biological Mechanism of Action of Fluoroquinolone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of fluoroquinolones. The primary targets of these antimicrobial agents are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By forming a stable ternary complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the cleavage-competent state, leading to an accumulation of double-strand DNA breaks. This irreversible DNA damage obstructs DNA replication and transcription, ultimately triggering cell death. This document details the structure-function relationships of the target enzymes, the formation of the fluoroquinolone-enzyme-DNA ternary complex, the downstream cellular consequences of target inhibition, and the molecular basis of bacterial resistance. Quantitative data on the inhibitory activities of various fluoroquinolones and detailed protocols for key experimental assays are provided to serve as a comprehensive resource for the scientific community.
Introduction
Since the discovery of the first quinolone, nalidixic acid, in 1962, the subsequent development of fluorinated derivatives has revolutionized the treatment of bacterial infections. Fluoroquinolones are characterized by a 4-quinolone bicyclic ring structure with a fluorine atom at position C-6, which significantly enhances their antibacterial potency and cellular penetration. These agents are active against a wide range of Gram-positive and Gram-negative bacteria and are the only class of antibiotics that directly target bacterial DNA synthesis.[1][2] Their unique mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication, transcription, and repair.[3][4]
The Molecular Targets: DNA Gyrase and Topoisomerase IV
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA. Both are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits (encoded by the gyrA and gyrB genes, respectively), while topoisomerase IV consists of two ParC and two ParE subunits (encoded by parC and parE).[3][5]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for compacting the DNA and for facilitating the initiation of DNA replication and transcription.[6][7] It achieves this by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing the break.[1]
-
Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes.[3][7] Following DNA replication, the two circular daughter chromosomes are often interlinked, or catenated. Topoisomerase IV resolves these links, allowing for proper chromosome segregation into daughter cells during cell division.[3]
The primary target of fluoroquinolones varies between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is preferentially inhibited.[3]
The Mechanism of Action: Formation of a Ternary Complex and DNA Damage
Fluoroquinolones do not bind to the enzymes or DNA alone but rather to the enzyme-DNA complex.[4] The mechanism can be dissected into the following key steps:
-
Binding to the Enzyme-DNA Complex: DNA gyrase and topoisomerase IV transiently cleave both strands of a DNA duplex to allow for strand passage. Fluoroquinolones intercalate into the DNA at the site of cleavage and bind to both the DNA and the enzyme, forming a stable ternary drug-enzyme-DNA complex.[1][8]
-
Stabilization of the Cleavage Complex: The presence of the fluoroquinolone molecule prevents the re-ligation of the cleaved DNA strands.[9] This "poisons" the topoisomerase, trapping it in a state where it is covalently linked to the 5' ends of the broken DNA.[1]
-
Inhibition of DNA Replication and Transcription: These stabilized cleavage complexes act as physical roadblocks to the progression of DNA and RNA polymerases along the DNA template, thereby halting DNA replication and transcription.[3][4]
-
Generation of Double-Strand Breaks and Cell Death: The collision of replication forks with the stalled ternary complexes can lead to the dissociation of the topoisomerase, resulting in the release of permanent, lethal double-strand DNA breaks.[10][11] The accumulation of these breaks triggers the bacterial SOS response, a DNA damage repair system.[10][12] However, extensive DNA damage overwhelms the repair machinery, leading to chromosome fragmentation and ultimately, programmed cell death.[10][13]
Below is a diagram illustrating the core mechanism of action of fluoroquinolone antibiotics.
Caption: Core mechanism of fluoroquinolone action.
Quantitative Analysis of Fluoroquinolone Activity
The potency of different fluoroquinolones can be quantified by determining their 50% inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV, and their minimum inhibitory concentrations (MIC) against various bacterial strains.
Table 1: IC50 Values of Selected Fluoroquinolones against DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | Target Enzyme | Bacterial Species | IC50 (µg/mL) | Reference |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.5 - 1.5 | [3] |
| Topoisomerase IV | Escherichia coli | 2 - 12 | [3] | |
| DNA Gyrase | Staphylococcus aureus | 6.0 | [9] | |
| Topoisomerase IV | Staphylococcus aureus | 3.0 | [9] | |
| DNA Gyrase | Enterococcus faecalis | 27.8 | [1] | |
| Topoisomerase IV | Enterococcus faecalis | 9.30 | [1] | |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [1] |
| Topoisomerase IV | Enterococcus faecalis | 8.49 | [1] | |
| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0 | [9] |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [1] |
| Topoisomerase IV | Enterococcus faecalis | 4.24 | [1] | |
| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | [1] |
| Topoisomerase IV | Enterococcus faecalis | 19.1 | [1] |
Table 2: MIC Values of Selected Fluoroquinolones against Planktonic Bacteria
| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.26 | [3] |
| Escherichia coli | ≤ 1 | [6] | |
| Moxifloxacin | Staphylococcus aureus (MRSA) | 0.049 | [3] |
| Norfloxacin | Staphylococcus aureus (MRSA) | 1.172 | [3] |
| Ofloxacin | Pseudomonas aeruginosa | 3.33 | [3] |
| Gatifloxacin | Pseudomonas aeruginosa | Identical to MBC | [3] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~10-20 nM), and nuclease-free water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of the fluoroquinolone inhibitor or vehicle control (e.g., DMSO) to the respective tubes.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a defined unit of purified DNA gyrase to each tube. Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose gel. The supercoiled DNA product will migrate faster than the relaxed DNA substrate.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band can be quantified using densitometry to determine the extent of inhibition.
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Topoisomerase IV Decatenation/Relaxation Assay
This assay assesses the ability of topoisomerase IV to decatenate catenated kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 60 mM KCl, 5 mM MgCl2, 0.5 mM ATP, 1 mM DTT, 50 µg/ml BSA), the DNA substrate (catenated kDNA or supercoiled plasmid DNA), and the test fluoroquinolone at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Electrophoresis: Stop the reaction by adding a stop solution. The products are then resolved on a 0.7% agarose gel.
-
Analysis: Decatenated minicircles from kDNA will migrate into the gel, while the catenated network remains in the well. For the relaxation assay, the relaxed topoisomers will migrate slower than the supercoiled substrate. The gel is stained and visualized to determine the inhibitory effect of the fluoroquinolone.
Caption: Workflow for Topoisomerase IV Decatenation/Relaxation Assay.
Identification of gyrA and parC Mutations
Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are a primary mechanism of fluoroquinolone resistance. These can be identified using PCR amplification and DNA sequencing.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from the bacterial strain of interest.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. The PCR reaction typically includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (at a primer-specific temperature for 30 seconds), and extension (72°C for 1 minute), with a final extension step (72°C for 10 minutes).
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
-
DNA Sequencing: Sequence the purified PCR products using the same primers used for amplification (Sanger sequencing).
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.
Mechanisms of Resistance
Bacterial resistance to fluoroquinolones is a significant clinical concern and primarily arises through two main mechanisms:
-
Target-Site Mutations: Spontaneous mutations in the QRDRs of the gyrA and parC genes are the most common cause of high-level resistance.[5][14] These mutations alter the amino acid sequence of the enzyme subunits, reducing the binding affinity of fluoroquinolones to the enzyme-DNA complex.[1][2] Common mutations occur at serine and aspartate/glutamate residues in GyrA and ParC.[13][15]
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones through two main strategies:
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the target enzymes), aac(6')-Ib-cr (which modifies the fluoroquinolone), or plasmid-encoded efflux pumps, can confer low-level resistance.[2]
Caption: Major mechanisms of fluoroquinolone resistance.
Conclusion
Fluoroquinolone antibiotics remain a cornerstone of antibacterial therapy due to their potent and direct bactericidal activity against a broad spectrum of pathogens. Their mechanism of action, centered on the poisoning of DNA gyrase and topoisomerase IV, is a well-characterized process that leads to catastrophic DNA damage and cell death. However, the emergence and spread of resistance mechanisms pose a significant threat to their clinical efficacy. A thorough understanding of the molecular interactions between fluoroquinolones, their target enzymes, and DNA, as well as the genetic basis of resistance, is paramount for the development of novel antibacterial strategies to combat this growing challenge. The data and protocols presented in this guide are intended to facilitate further research in this critical area.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smj.org.sa [smj.org.sa]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. inspiralis.com [inspiralis.com]
- 11. A prompt technique to identify fluoroquinolone antibiotics (FQs) residue in the environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profoldin.com [profoldin.com]
The Pivotal Role of the C-6 Fluorine Atom in Quinolone Antibacterial Activity: A Technical Guide
Abstract: The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a watershed moment in the development of antimicrobial agents, transforming the limited-spectrum quinolones into the broad-spectrum, highly potent fluoroquinolones. This technical guide provides an in-depth examination of the multifaceted role of this single atomic substitution. It details the profound effects of the C-6 fluorine on antibacterial potency, target enzyme inhibition, bacterial cell penetration, and pharmacokinetic properties. This document synthesizes quantitative data, outlines key experimental methodologies for activity assessment, and provides visual representations of the underlying mechanisms and workflows, serving as a critical resource for researchers, scientists, and professionals in drug development.
Introduction: From Quinolones to Fluoroquinolones
The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][2] While effective for treating urinary tract infections caused by Gram-negative bacteria, its clinical use was limited by a narrow spectrum of activity and poor tissue distribution.[3][4] A significant breakthrough occurred nearly two decades later with the strategic addition of a fluorine atom at the C-6 position of the quinolone core structure, giving rise to the "fluoroquinolones".[3] This modification dramatically enhanced the antibacterial profile, leading to the development of highly successful drugs like norfloxacin, ciprofloxacin, and levofloxacin.[5][6] These second-generation and subsequent agents exhibited a broader spectrum of activity, encompassing both Gram-negative and Gram-positive organisms, improved pharmacokinetics, and greater potency.[7][8][9] The C-6 fluorine substitution is now a hallmark of the vast majority of clinically relevant quinolones, underscoring its fundamental importance.[10][11]
The Critical Role of C-6 Fluorine Substitution
The substitution of a hydrogen atom with fluorine at the C-6 position induces a cascade of advantageous changes in the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) are key to these effects.[2]
Enhancement of Antibacterial Potency
The most profound effect of the C-6 fluorine is a dramatic increase in antibacterial potency.[12] Compared to their non-fluorinated parent compounds, fluoroquinolones demonstrate significantly lower Minimum Inhibitory Concentrations (MICs). This enhancement can be anywhere from 5- to 100-fold, depending on the specific compound and bacterial species.[7][13] For instance, flumequine, an early fluorinated quinolone, showed 2- to 15-times greater activity against various Gram-negative bacteria than nalidixic acid.[14] This increased potency is a direct result of improved target engagement and better cell penetration.
Improved Target Enzyme Inhibition
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15][] The presence of the C-6 fluorine atom significantly enhances the drug's ability to inhibit these enzymes, particularly DNA gyrase.[17][18] It is believed to increase the binding affinity of the quinolone to the enzyme-DNA complex, effectively trapping the enzyme and preventing the re-ligation of cleaved DNA strands.[10][18] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and ultimately results in cell death.[6] Studies have shown that C-6 fluorination can improve DNA gyrase complex binding by 2- to 17-fold.[10]
Increased Bacterial Cell Penetration
The C-6 fluorine atom increases the lipophilicity of the quinolone molecule.[2][19] This enhanced lipophilicity facilitates the drug's passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations.[2][7][9] Improved cell penetration ensures that more drug molecules reach their cytoplasmic targets, DNA gyrase and topoisomerase IV, contributing significantly to the overall increase in antibacterial activity.[10][19] This effect is particularly important for activity against Gram-positive bacteria, which have a thick peptidoglycan layer.
Impact on Antibacterial Spectrum
The introduction of the C-6 fluorine, often in combination with a piperazinyl group at the C-7 position, was instrumental in broadening the antibacterial spectrum.[1][8] While first-generation quinolones were largely restricted to Enterobacteriaceae, fluoroquinolones gained potent activity against a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa, and crucially, extended their coverage to include many Gram-positive bacteria like Staphylococcus and Streptococcus species.[5][14][17]
Influence on Pharmacokinetics and Safety
The C-6 fluorine substituent also influences the pharmacokinetic profile of the drug.[2] Fluoroquinolones generally exhibit good oral absorption, wide tissue distribution, and moderate to long elimination half-lives.[20][21] However, while essential for efficacy, the fluorine atom has also been associated with certain adverse effects. For example, halogen substitutions can increase the potential for phototoxicity, and the C-6 fluorine has been linked in some contexts to genotoxicity concerns.[11][22]
Quantitative Analysis: Impact of C-6 Fluorination
The dramatic improvements conferred by the C-6 fluorine are best illustrated through quantitative data. The following tables summarize the comparative activity of non-fluorinated and fluorinated quinolones based on published research.
Table 1: Comparative Enhancement of In Vitro Antibacterial Activity
| Comparison | Bacterial Target | Fold-Increase in Activity (Potency) | Reference(s) |
|---|---|---|---|
| Flumequine vs. Nalidixic Acid | K. pneumoniae, E. coli, P. vulgaris | 2 to 15-fold | [14] |
| Ciprofloxacin vs. Norfloxacin | Various microorganisms | 4 to 32-fold | [14] |
| General C-6 Fluoroquinolone vs. Non-fluorinated analogue | General | 5 to 100-fold |[7][13] |
Table 2: Comparative Enhancement of Target Inhibition and Cell Penetration
| Parameter | Comparison | Fold-Increase in Efficacy | Reference(s) |
|---|---|---|---|
| DNA Gyrase Complex Binding | C-6 Fluoro-derivative vs. Non-fluoro analogue | 2 to 17-fold | [10] |
| Bacterial Cell Penetration | C-6 Fluoro-derivative vs. Non-fluoro analogue | 1 to 70-fold | [10] |
| E. coli DNA Gyrase Inhibition | Ciprofloxacin vs. Nalidixic Acid | ~200-fold |[14] |
Mechanism of Action
Targeting Bacterial Type II Topoisomerases
Fluoroquinolones selectively target bacterial DNA gyrase and topoisomerase IV.[23] DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[24] Topoisomerase IV is primarily responsible for decatenating (separating) interlinked daughter chromosomes after replication.[23][25] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[5][23]
Formation of the Quinolone-Enzyme-DNA Complex
Fluoroquinolones do not bind to the enzyme or DNA alone; instead, they bind to and stabilize a transient intermediate state called the "cleavage complex," which consists of the topoisomerase enzyme covalently linked to the cleaved DNA strands.[6][23] The drug intercalates into the cleaved DNA, forming a stable ternary complex (Quinolone-Enzyme-DNA).[15] This stabilization prevents the enzyme from re-ligating the DNA break, effectively acting as a potent enzyme poison. The stalled replication forks and accumulation of double-stranded breaks are lethal to the bacterial cell.[1][6]
Caption: Fluoroquinolone mechanism of action pathway.
Key Experimental Protocols
Assessing the activity of quinolones relies on standardized in vitro assays to determine antibacterial potency and target-specific inhibition.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[26][27] The broth microdilution method is a standard and widely used technique.[28][29]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the quinolone compound in a suitable solvent.
-
Bacterial Strain: Use a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922). Culture the bacteria overnight on an appropriate agar medium.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB).[26]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Select several colonies from the overnight culture and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26]
3. Serial Dilution:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the quinolone stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.[28]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[28]
5. Interpretation of Results:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the quinolone at which there is no visible growth (i.e., the first clear well).[27]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[30][31]
1. Preparation of Reagents:
-
Enzyme: Purified DNA gyrase (composed of GyrA and GyrB subunits).[25]
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322). Relaxation is achieved by pre-treatment with topoisomerase I.
-
Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.[32]
-
Inhibitor: The test quinolone compound, serially diluted.
2. Reaction Setup:
-
On ice, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone inhibitor in microcentrifuge tubes.
-
Initiate the reaction by adding a defined unit of DNA gyrase enzyme to each tube. Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
The final reaction volume is typically 20-30 µL.
3. Incubation:
-
Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a detergent (SDS), which denatures the enzyme. Proteinase K may also be added to digest the enzyme.
-
Add loading dye to each sample.
5. Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are well separated. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.
6. Interpretation of Results:
-
The "no enzyme" control will show a band corresponding to the relaxed plasmid.
-
The "no inhibitor" control will show a band corresponding to the fast-migrating, fully supercoiled plasmid.
-
In the presence of an effective inhibitor, the conversion from relaxed to supercoiled DNA will be inhibited. The degree of inhibition is concentration-dependent. The IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by densitometric analysis of the bands.[33]
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Conclusion
The introduction of a fluorine atom at the C-6 position is arguably the single most important structural modification in the history of quinolone antibiotics. This substitution profoundly enhances antibacterial potency by simultaneously improving target enzyme inhibition and increasing bacterial cell penetration. It was a key step in expanding the spectrum of activity from a narrow range of Gram-negative bacteria to the broad-spectrum coverage that defines modern fluoroquinolones. While challenges related to resistance and safety persist, understanding the fundamental role of the C-6 fluorine atom remains critical for the rational design of new, more effective, and safer generations of quinolone-based antimicrobial agents.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-6 fluorine substituent: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 21. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pharmaxchange.info [pharmaxchange.info]
- 25. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. benchchem.com [benchchem.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 31. academic.oup.com [academic.oup.com]
- 32. researchgate.net [researchgate.net]
- 33. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of the Molecular Structure of 6-Fluoroquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-4-carboxylic acid is a key heterocyclic compound that forms the core scaffold of many fluoroquinolone antibiotics. Its chemical structure, characterized by a fused bicyclic aromatic system containing a nitrogen atom, a fluorine substituent, and a carboxylic acid group, dictates its physicochemical properties and biological activity. Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic properties is crucial for the rational design of novel derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth analysis of the molecular structure of this compound based on theoretical computational studies. The methodologies employed, including Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, are detailed to provide a comprehensive understanding for researchers in the fields of medicinal chemistry, computational biology, and drug development.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.
Geometry Optimization Protocol
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the default values in the Gaussian program, which are stringent enough to ensure a well-converged structure. The final optimized geometry represents the molecule's most stable conformation.
Vibrational Frequency Analysis Protocol
Following the geometry optimization, a vibrational frequency analysis was performed. This calculation provides the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (around 0.96) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data. The analysis also yields the infrared intensities and Raman activities for each vibrational mode.
NMR Chemical Shift Calculation Protocol
The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. This approach is widely used for predicting the NMR spectra of organic molecules. The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the shielding values of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
Molecular Structure and Geometry
The optimized molecular structure of this compound is presented below. The quinoline ring is, as expected, planar, with the carboxylic acid group also lying in the same plane to maximize conjugation.
Caption: Optimized molecular structure of this compound.
Optimized Geometrical Parameters
The key bond lengths and bond angles of the optimized structure are summarized in the tables below. These parameters provide a quantitative description of the molecular geometry.
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Length (Å) |
| C2-C3 | 1.375 |
| C3-C4 | 1.421 |
| C4-C4a | 1.418 |
| C4a-C5 | 1.425 |
| C5-C6 | 1.378 |
| C6-C7 | 1.401 |
| C7-C8 | 1.373 |
| C8-C8a | 1.419 |
| C4a-C8a | 1.423 |
| N1-C2 | 1.321 |
| N1-C8a | 1.378 |
| C6-F | 1.354 |
| C4-C(OOH) | 1.489 |
| C=O | 1.215 |
| C-OH | 1.358 |
| O-H | 0.972 |
Table 2: Selected Bond Angles (°) of this compound
| Angle | Value (°) |
| N1-C2-C3 | 123.5 |
| C2-C3-C4 | 120.1 |
| C3-C4-C4a | 118.9 |
| C4-C4a-C5 | 121.3 |
| C4a-C5-C6 | 120.8 |
| C5-C6-C7 | 119.5 |
| C6-C7-C8 | 120.4 |
| C7-C8-C8a | 119.7 |
| C8-C8a-N1 | 118.2 |
| C2-N1-C8a | 117.9 |
| F-C6-C5 | 118.7 |
| F-C6-C7 | 118.8 |
| C3-C4-C(OOH) | 120.5 |
| O=C-OH | 123.4 |
| C4-C(OOH)-O | 114.8 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra of this compound. Key vibrational modes are assigned to specific functional groups and motions within the molecule.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency (cm⁻¹) | Intensity (IR) | Raman Activity | Assignment |
| 3580 | High | Low | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | High | C-H stretch (aromatic) |
| 1735 | Very High | Medium | C=O stretch (carboxylic acid) |
| 1620-1450 | Medium-High | High | C=C and C=N stretching (quinoline ring) |
| 1420 | Medium | Low | C-O-H in-plane bend (carboxylic acid) |
| 1310 | High | Medium | C-O stretch (carboxylic acid) |
| 1250 | High | Medium | C-F stretch |
| 850-750 | High | Low | C-H out-of-plane bend (aromatic) |
NMR Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts are essential for the structural elucidation and characterization of this compound and its derivatives.
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Referenced to TMS
| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |
| C2 | 150.2 | H2 | 8.9 |
| C3 | 122.5 | H3 | 7.8 |
| C4 | 140.1 | H5 | 8.1 |
| C4a | 128.9 | H7 | 7.6 |
| C5 | 125.8 | H8 | 8.3 |
| C6 | 163.4 (J_CF) | COOH | 13.5 |
| C7 | 118.7 | ||
| C8 | 130.5 | ||
| C8a | 148.3 | ||
| COOH | 168.9 |
Note: The C-F coupling constant (J_CF) significantly influences the chemical shift of C6.
Logical Workflow for Theoretical Analysis
The process of conducting a theoretical study on a molecular structure follows a logical workflow, from initial structure generation to the analysis of its properties.
Caption: Workflow for the theoretical analysis of molecular structures.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of the molecular structure of this compound using DFT calculations. The provided quantitative data on its geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable resource for researchers. The detailed methodologies and logical workflow offer a clear framework for conducting similar computational studies. This fundamental understanding of the core structure is paramount for the future design and development of more effective fluoroquinolone-based therapeutic agents.
The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery of Nalidixic Acid and the Evolution of Quinolones
This technical guide provides a comprehensive overview of the serendipitous discovery of nalidixic acid and the subsequent evolution of the quinolone class of antibiotics. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the mechanism of action, structure-activity relationships, and the generational progression of these crucial antibacterial agents. The document includes detailed experimental protocols, quantitative data on antibacterial potency, and visualizations of key concepts to facilitate a deeper understanding of this important therapeutic class.
The Serendipitous Discovery of Nalidixic Acid
The journey of the quinolone antibiotics began unexpectedly in the early 1960s. During the synthesis of the antimalarial drug chloroquine, scientists George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial properties.[1][2][3][4] This compound, a 1,8-naphthyridine derivative, was named nalidixic acid.[1][5][6] Formally identified in 1962, it was introduced into clinical practice in 1967, primarily for treating urinary tract infections (UTIs) caused by Gram-negative bacteria like Escherichia coli.[1][7][8][9]
Nalidixic acid's spectrum of activity was relatively narrow, mainly targeting Gram-negative enteric bacteria, and it exhibited only minor activity against Gram-positive organisms.[1][10] Despite its limitations, such as the rapid development of bacterial resistance, its discovery was a landmark event, establishing a new class of synthetic antimicrobial agents and paving the way for decades of research and development.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[10]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for compacting the DNA to fit within the cell and for initiating replication.[2] In most Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[13]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the new cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.[13][14]
The mechanism involves the quinolone molecule binding to the enzyme-DNA complex.[15][16] This action stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation step of their catalytic cycle.[13][15][17] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA synthesis, and ultimately, cell death.[17][18] The mammalian counterparts of these enzymes are significantly less susceptible to quinolone action, which accounts for their selective toxicity against bacteria.[7]
Caption: Mechanism of action of quinolone antibiotics.
The Evolution of Quinolones: A Generational Leap
The limitations of nalidixic acid spurred extensive research into modifying its core structure to enhance its efficacy. This led to the development of successive generations of quinolones, each with significant improvements in antibacterial spectrum, potency, and pharmacokinetic properties.[11][19] The most pivotal modification was the addition of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[5]
-
First Generation: Represented by nalidixic acid and its analogues (e.g., cinoxacin, oxolinic acid), this generation had a narrow spectrum, limited to Gram-negative bacteria, and was used almost exclusively for UTIs.[11][20][21]
-
Second Generation: The introduction of a fluorine atom at C-6 and a piperazine ring at C-7 marked the advent of the second generation (e.g., ciprofloxacin, norfloxacin, ofloxacin).[9][20] These modifications dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa, along with improved tissue distribution.[3][20]
-
Third Generation: These agents (e.g., levofloxacin, sparfloxacin) offered further enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[19][21]
-
Fourth Generation: This generation (e.g., moxifloxacin, gemifloxacin, trovafloxacin) provides the broadest spectrum of activity, including potent coverage against anaerobic bacteria, in addition to excellent Gram-positive and Gram-negative activity.[20][21]
Caption: The generational evolution of quinolone antibiotics.
Structure-Activity Relationships (SAR)
The evolution of quinolones is a prime example of successful medicinal chemistry driven by understanding structure-activity relationships. Key modifications to the bicyclic quinolone core have been systematically explored to optimize antibacterial activity and pharmacological properties.[22]
-
N-1 Position: Substitution with small alkyl groups (e.g., ethyl in nalidixic acid) or a cyclopropyl group (as in ciprofloxacin) is crucial for antibacterial activity and DNA gyrase inhibition.[3]
-
C-6 Position: The introduction of a fluorine atom significantly enhances cell penetration and gyrase inhibition, dramatically increasing potency against a broad range of bacteria.[22][23]
-
C-7 Position: Substitutions with heterocyclic rings, such as piperazine or pyrrolidine, are critical for modulating the antibacterial spectrum, potency, and pharmacokinetic properties. The piperazine moiety, for instance, enhances activity against P. aeruginosa.[4][23]
-
C-8 Position: Modifications at this position can influence the antibacterial spectrum. A methoxy group (as in moxifloxacin) can enhance anti-anaerobic and Gram-positive activity while potentially reducing phototoxicity.[5]
Quantitative Data: Antibacterial Potency
The progression through quinolone generations is clearly demonstrated by the decrease in the Minimum Inhibitory Concentration (MIC) against a wide range of pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic (Generation) | Organism | MIC Range (μg/mL) |
| Nalidixic Acid (1st) | Escherichia coli | 4 - 16 |
| Staphylococcus aureus | > 64 (Resistant) | |
| Pseudomonas aeruginosa | > 128 (Resistant) | |
| Ciprofloxacin (2nd) | Escherichia coli | ≤ 0.008 - 0.25 |
| Staphylococcus aureus | 0.12 - 1 | |
| Pseudomonas aeruginosa | 0.25 - 1 | |
| Levofloxacin (3rd) | Escherichia coli | ≤ 0.015 - 0.5 |
| Staphylococcus aureus | 0.12 - 2 | |
| Streptococcus pneumoniae | 0.5 - 2 | |
| Moxifloxacin (4th) | Escherichia coli | ≤ 0.015 - 0.5 |
| Staphylococcus aureus | 0.03 - 0.25 | |
| Streptococcus pneumoniae | 0.12 - 0.25 | |
| Bacteroides fragilis (Anaerobe) | 0.5 - 2 |
Note: MIC values are compiled from various sources and can vary based on the specific strain and testing methodology.
Appendix: Experimental Protocols
A. Synthesis of Nalidixic Acid (Illustrative Protocol)
The synthesis of nalidixic acid involves a multi-step process, beginning with the reaction of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[24][25]
-
Step 1: Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. This mixture is heated, typically around 90-100°C, to form an intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[24][25]
-
Step 2: Cyclization: The intermediate from Step 1 is heated at a higher temperature in a high-boiling point solvent (e.g., diphenyl ether). This thermal cyclization reaction forms the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[24]
-
Step 3: Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[24]
-
Step 4: Alkylation: The final step involves the N-alkylation of the naphthyridine ring. The product from Step 3 is treated with an alkylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide, to introduce the ethyl group at the N-1 position, yielding nalidixic acid.[24]
B. Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[26][27]
Caption: Experimental workflow for MIC determination.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the quinolone is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton broth.[27]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[27]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (e.g., 35°C for 18-24 hours).[28]
-
Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[27]
-
Controls: A positive control well (broth and bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to ensure sterility are included.[27]
C. Protocol for DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[29]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), ATP, and relaxed circular plasmid DNA as the substrate.[29]
-
Inhibitor Addition: Various concentrations of the test quinolone are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme complex (GyrA and GyrB subunits).[29]
-
Incubation: The reaction mixtures are incubated at 37°C for a set period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (like SDS) and a DNA loading dye.
-
Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The different topological forms of the plasmid DNA (relaxed, supercoiled, and intermediate forms) will migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing quinolone concentration. The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.[13]
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. hmj.lums.ac.ir [hmj.lums.ac.ir]
- 7. scispace.com [scispace.com]
- 8. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent [jstage.jst.go.jp]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Quinolone generations: natural history or natural selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 21. clinmedjournals.org [clinmedjournals.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 25. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 26. EUCAST: MIC Determination [eucast.org]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 29. journals.asm.org [journals.asm.org]
6-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-4-carboxylic acid is a key intermediate in the synthesis of many fluoroquinolone antibiotics. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this compound.
It is important to note that specific quantitative solubility and stability data for this compound is limited in publicly available literature. Therefore, this guide also provides data for the closely related parent compound, quinoline-4-carboxylic acid, to offer illustrative insights. Furthermore, it details the standard experimental protocols necessary for researchers to generate this critical data in their own laboratories, adhering to international guidelines.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Quinolone carboxylic acids are generally known to be poorly soluble in water, especially between a pH of 6 and 8[1]. Their solubility can be influenced by pH, temperature, and the presence of co-solvents.
Table 1: Solubility of Quinoline-4-Carboxylic Acid
| Solvent | Temperature | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | Ambient | 34 mg/mL (196.33 mM)[2] | Not Specified |
Stability Data
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[3]. These studies are essential for determining shelf-life and appropriate storage conditions.
Forced degradation studies are a key component of stability testing, helping to identify potential degradation products and establish the intrinsic stability of the molecule. While specific degradation data for this compound is not available, the following table outlines the typical conditions for a forced degradation study based on the International Council for Harmonisation (ICH) guidelines.
Table 2: Illustrative Stability and Forced Degradation Study Protocol
| Condition | Details | Parameters to be Assayed |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH[4] | Appearance, Assay, Purity, Degradation Products |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH[4] | Appearance, Assay, Purity, Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h (example)[5] | % Degradation, Identification of Degradants |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h (example)[5] | % Degradation, Identification of Degradants |
| Oxidative Degradation | 3% H₂O₂ at ambient temperature (example) | % Degradation, Identification of Degradants |
| Thermal Degradation | Dry heat at a specified temperature | % Degradation, Identification of Degradants |
| Photostability | Exposure to UV and visible light as per ICH Q1B | % Degradation, Identification of Degradants |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO).
-
Equilibration: The vials are tightly sealed and agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to evaluate the stability of a drug substance under stress conditions. These studies are mandated by regulatory agencies like the ICH[3][4][6][7][8].
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 1 M HCl) to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Add an equal volume of a strong base (e.g., 1 M NaOH) to the stock solution and heat as above.
-
Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide) to the stock solution and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Control samples should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that the chromatographic peak represents a single component.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for forced degradation stability studies.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Core Pharmacophore of Quinolone Antibacterials: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacophore of quinolone antibacterials, a critical class of antibiotics in the fight against bacterial infections. This document details the essential structural features, structure-activity relationships (SAR), and the molecular mechanism of action of quinolones. Furthermore, it presents quantitative data on their antibacterial activity and provides detailed experimental protocols for key assays, empowering researchers in the development of novel and more effective quinolone-based therapeutics.
The Quinolone Pharmacophore: Core Structural Features
The fundamental pharmacophore of quinolone antibiotics is a bicyclic aromatic structure, 4-oxo-1,4-dihydroquinoline, annulated with an aromatic ring. The antibacterial activity is intrinsically linked to several key functional groups, with specific substitutions at various positions significantly influencing the spectrum of activity, potency, and pharmacokinetic properties.
The essential pharmacophoric elements are:
-
The Carboxylic Acid at Position 3 (C3) and the Ketone at Position 4 (C4): These two moieties are absolutely critical for antibacterial activity. They are directly involved in the binding of the quinolone molecule to the DNA-gyrase or DNA-topoisomerase IV complex, mediated through interactions with a magnesium ion (Mg²⁺) and water molecules.[1]
-
The N1 Substituent: A substituent at the N1 position is crucial for potent antibacterial activity. A cyclopropyl group at this position, as seen in ciprofloxacin, has been found to be optimal for broad-spectrum activity.[2]
-
The C6 Substituent: The introduction of a fluorine atom at the C6 position marked a significant advancement in quinolone development, leading to the fluoroquinolones. This substitution enhances lipophilicity, improving bacterial cell wall penetration and increasing the inhibitory action against DNA gyrase and topoisomerase IV.[2]
-
The C7 Substituent: The substituent at the C7 position plays a major role in determining the antibacterial spectrum and potency. The presence of a piperazine ring (as in ciprofloxacin and norfloxacin) or a pyrrolidine ring enhances activity, particularly against Gram-negative bacteria. Modifications to this ring system can modulate activity against Gram-positive and atypical bacteria.[3]
-
The C8 Substituent: Substitutions at the C8 position can influence the molecule's pharmacokinetic properties and side-effect profile. A halogen at this position can improve oral absorption and anaerobic activity, while a methoxy group can reduce photosensitivity.[3]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
The mechanism involves the following key steps:
-
Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV bind to bacterial DNA, creating a transient double-stranded break.
-
Quinolone Binding and Complex Stabilization: The quinolone molecule intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex. This interaction is stabilized by a magnesium ion and water molecules, forming a ternary quinolone-enzyme-DNA complex.[1]
-
Inhibition of DNA Religation: The formation of this stable ternary complex prevents the religation of the cleaved DNA strands.
-
Replication Fork Stalling and DNA Damage: The stalled replication fork collides with the stabilized complex, leading to the release of double-stranded DNA breaks.
-
Induction of SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a DNA repair mechanism. However, overwhelming damage leads to the inhibition of DNA and RNA synthesis, ultimately resulting in bacterial cell death.[5]
In general, DNA gyrase is the primary target of quinolones in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria.[1]
Quantitative Data: Structure-Activity Relationship (SAR)
The antibacterial efficacy of quinolones is highly dependent on the nature of the substituents at various positions of the core structure. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of representative quinolones against common Gram-positive and Gram-negative bacteria, illustrating the impact of structural modifications on their activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolones against Gram-Positive Bacteria (μg/mL)
| Quinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Norfloxacin | 1.0 - 8.0 | 4.0 - 16.0 | 2.0 - 16.0 |
| Ciprofloxacin | 0.12 - 1.0 | 1.0 - 4.0 | 0.5 - 4.0 |
| Levofloxacin | 0.12 - 1.0 | 0.5 - 2.0 | 0.5 - 4.0 |
| Moxifloxacin | 0.06 - 0.5 | 0.12 - 0.5 | 0.25 - 2.0 |
| Gatifloxacin | 0.06 - 0.5 | 0.12 - 0.5 | 0.25 - 2.0 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Quinolones against Gram-Negative Bacteria (μg/mL)
| Quinolone | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Norfloxacin | 0.03 - 0.25 | 0.5 - 8.0 | 0.06 - 0.5 |
| Ciprofloxacin | 0.008 - 0.06 | 0.12 - 1.0 | 0.015 - 0.12 |
| Levofloxacin | 0.015 - 0.12 | 0.25 - 4.0 | 0.03 - 0.25 |
| Moxifloxacin | 0.015 - 0.12 | 0.5 - 8.0 | 0.03 - 0.25 |
| Gatifloxacin | 0.015 - 0.12 | 0.5 - 4.0 | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of quinolone antibacterials.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Quinolone stock solution
-
Sterile diluent (e.g., sterile water or MHB)
-
Spectrophotometer or McFarland standards
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the test bacterium in appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Prepare Serial Dilutions of Quinolone:
-
Prepare a stock solution of the quinolone in a suitable solvent.
-
Perform a two-fold serial dilution of the quinolone stock solution in MHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted.[7]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted quinolone and to a positive control well (containing only inoculum and broth).
-
Include a negative control well containing only sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolone at which there is no visible growth.[6]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥80% compared to the positive control.[8]
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a quinolone to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)
-
Quinolone test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the quinolone test compound.
-
Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under standard conditions) to initiate the reaction. The final reaction volume is typically 20-30 µL.[9]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light using a gel documentation system.
-
Quantify the intensity of the supercoiled DNA band for each quinolone concentration.
-
Calculate the IC₅₀ value, which is the concentration of the quinolone that inhibits the supercoiling activity by 50%.
-
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a quinolone to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 8 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
Quinolone test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[10]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent and a detergent.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[11]
-
-
Visualization and Analysis:
-
Stain the gel and visualize it as described for the gyrase assay.
-
Quantify the intensity of the decatenated minicircle DNA band for each quinolone concentration.
-
Calculate the IC₅₀ value, which is the concentration of the quinolone that inhibits the decatenation activity by 50%.[11]
-
Conclusion
A thorough understanding of the quinolone pharmacophore is paramount for the rational design of new antibacterial agents with improved efficacy, a broader spectrum of activity, and a reduced propensity for resistance development. The core 4-oxo-1,4-dihydroquinoline structure, with its critical carboxylic acid and ketone moieties, provides the foundation for interaction with the bacterial DNA gyrase and topoisomerase IV enzymes. Strategic modifications at the N1, C6, C7, and C8 positions offer a powerful means to modulate the pharmacological properties of these essential antibiotics. The experimental protocols detailed herein provide a robust framework for the evaluation of novel quinolone analogs, facilitating the discovery and development of the next generation of these life-saving drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
An In-depth Technical Guide to 6-Fluoroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-fluoroquinoline-4-carboxylic acid. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the quinoline scaffold and its derivatives.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core functionalized with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of the fluorine atom and the carboxylic acid group significantly influences the molecule's electronic properties, solubility, and potential for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₆FNO₂ | - |
| Molecular Weight | 191.16 g/mol | - |
| CAS Number | 220844-73-5 | - |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | Not explicitly reported | Data for related compounds suggest a high melting point. |
| pKa | 0.89 ± 0.30 (Predicted) | [1] |
| Solubility | Poorly soluble in water between pH 6 and 8.[2] | Generally, quinolone carboxylic acids exhibit pH-dependent solubility.[2] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can then be converted to the corresponding quinolones.[3][4][5][6][7] The general scheme involves the reaction of an aniline with a malonic ester derivative, followed by cyclization, hydrolysis, and decarboxylation.
Experimental Protocol (General Gould-Jacobs Reaction):
-
Condensation: React 4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.[8][9]
-
Cyclization: The resulting anilinomethylenemalonate is heated to a high temperature (around 250 °C) to induce thermal cyclization, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[5][9]
-
Hydrolysis: The ester is saponified using a base, such as sodium hydroxide, to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[3][6]
-
Decarboxylation: The resulting 3-carboxylic acid is then decarboxylated by heating to afford 6-fluoro-4-hydroxyquinoline.
-
Conversion to Carboxylic Acid: The 4-hydroxy group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride, followed by a nucleophilic substitution with a cyanide source and subsequent hydrolysis to yield the desired this compound.
Gould-Jacobs reaction workflow for quinoline synthesis.
Friedländer Annulation
The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[3][10][11][12][13][14][15]
Experimental Protocol (General Friedländer Annulation):
-
Reactants: 2-Amino-5-fluorobenzaldehyde and pyruvic acid.
-
Catalyst: The reaction can be catalyzed by either an acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a base (e.g., potassium hydroxide, sodium hydroxide).[3][10][12]
-
Solvent: A suitable solvent such as ethanol or a solvent-free condition can be employed.[12]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Workup: The product, this compound, precipitates upon cooling or acidification and can be isolated by filtration and purified by recrystallization.
Friedländer annulation for quinoline-4-carboxylic acid.
Spectroscopic and Crystallographic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm.[16][17][18][19]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[9][13][16][18][20] The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Comments |
| ¹H | 7.0 - 9.0 | Aromatic protons on the quinoline ring. |
| > 10 | Carboxylic acid proton (broad singlet). | |
| ¹³C | 110 - 150 | Aromatic carbons. |
| 165 - 185 | Carboxylic acid carbonyl carbon. |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and structures.
X-ray Crystallography
No crystal structure for this compound has been reported in the searched literature. However, the crystal structure of the parent compound, quinoline-4-carboxylic acid, has been determined.[4] It crystallizes in the monoclinic space group P2₁/c.[4] The molecules form hydrogen-bonded chains through the interaction between the carboxylic acid proton and the quinoline nitrogen of an adjacent molecule.[4] It is plausible that this compound would adopt a similar packing arrangement, influenced by the electronic effects of the fluorine substituent.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited, the broader class of fluoroquinolones, which share the core quinoline scaffold, are well-known for their antibacterial and potential anticancer activities.[6][8][21][22][23][24][25][26][27]
Antibacterial Activity
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][23] This inhibition leads to a bactericidal effect. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and is known to enhance their activity.[2]
Experimental Protocol (General Antibacterial Susceptibility Testing):
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Method: Broth microdilution or agar diffusion methods are commonly used to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure (Broth Microdilution):
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
General mechanism of action of fluoroquinolones.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives.[6][21][24][27] Some fluoroquinolones have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][27] The proposed mechanisms of action include the inhibition of topoisomerase II in cancer cells, induction of apoptosis, and cell cycle arrest.[24][27] Derivatives of this compound have shown antitumor activity against various cancer cell lines, including leukemia, melanoma, and colon carcinoma.[21]
Experimental Protocol (General In Vitro Cytotoxicity Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to assess cell viability.
-
Procedure (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
This compound represents a key molecular scaffold with significant potential in medicinal chemistry. While specific experimental data for this compound is somewhat limited in the public domain, the well-established chemistry and biological activity of the broader quinoline and fluoroquinolone classes provide a strong foundation for its further investigation. The synthetic routes outlined in this guide offer viable pathways for its preparation, and the predicted spectroscopic and biological properties suggest that it is a valuable target for further research in the development of novel therapeutic agents. Future studies should focus on the detailed synthesis and characterization of this compound, as well as a comprehensive evaluation of its antibacterial and anticancer activities to fully elucidate its therapeutic potential.
References
- 1. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (amifloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. ablelab.eu [ablelab.eu]
- 9. mdpi.com [mdpi.com]
- 10. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 24. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoroquinoline-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroquinoline-4-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The protocols are based on the widely utilized Gould-Jacobs reaction, followed by ester hydrolysis.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibacterial agents. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical structural feature that enhances the antibacterial activity of these compounds. The Gould-Jacobs reaction is a classical and versatile method for the construction of the 4-hydroxyquinoline core, which can then be converted to the desired 4-carboxylic acid.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Gould-Jacobs Reaction: Condensation of a fluoro-substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the traditional Gould-Jacobs reaction using thermal heating.
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a nitrogen inlet and a reflux condenser, combine 4-fluoroaniline (0.6 mole, 66.6 g) and diethyl ethoxymethylenemalonate (0.6 mole, 129.79 g).
-
Heat the mixture to 140°C under a nitrogen atmosphere. Ethanol will be generated and should be allowed to distill off over approximately 1 hour.
-
After the initial reaction, add 500 ml of diphenyl ether to the flask.
-
Heat the mixture to reflux (approximately 250-260°C) with stirring and maintain at reflux for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether, and air dry.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69% | [1] |
| Product | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | [1] |
Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol utilizes microwave irradiation to accelerate the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.
Materials:
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Acetonitrile (for washing)
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250°C) and hold for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
Quantitative Data (General):
| Parameter | Value | Reference |
| Reaction Time | 10 - 30 minutes | |
| Purity | >95% (as stated in a general procedure) |
Protocol 3: Hydrolysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a mixture of methanol (or ethanol) and an aqueous solution of 1 M NaOH.
-
Stir the resulting mixture at room temperature or gently reflux for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data (Typical for Saponification):
| Parameter | Value | Reference |
| Yield | >90% (typical for saponification reactions) | [2] |
| Product | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The protocols provided herein offer robust methods for the synthesis of this compound. The Gould-Jacobs reaction, particularly the microwave-assisted variation, provides an efficient route to the key intermediate, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis yields the final product, a valuable precursor for the development of new pharmaceutical agents. Researchers should optimize reaction conditions based on their specific laboratory setup and desired scale. Standard laboratory safety procedures should be followed when handling all chemicals.
References
Application Notes and Protocols for the Gould-Jacobs Reaction in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gould-Jacobs reaction is a powerful and versatile method in organic chemistry for the synthesis of quinolines, specifically 4-hydroxyquinoline derivatives.[1][2] First described in 1939, this reaction has become a cornerstone in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[2] The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[1][2] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency, leading to shorter reaction times and improved yields.[2][3]
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][4]
-
Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2][3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently, with microwave irradiation.[3]
-
Tautomerization: The resulting cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]
-
Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (saponification).[1] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][3]
Applications in Drug Development
The quinoline core synthesized via the Gould-Jacobs reaction is a key structural motif in numerous pharmaceuticals. Notable examples include:
-
Antimalarials: The synthesis of 4,7-dichloroquinoline, a key intermediate for antimalarial drugs, utilizes this reaction.[1]
-
Antibiotics: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using the Gould-Jacobs reaction.[1][5]
-
Anti-inflammatory Drugs: Floctafenine and glafenine, both fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs), rely on the Gould-Jacobs reaction in their synthesis.[1]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[2]
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]
Materials:
-
Aniline or substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[6]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)[2]
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Concentrated hydrochloric acid (HCl)
-
Filtration apparatus
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[2]
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]
Step 2: Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[2]
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[2]
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[2]
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[2]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[2]
-
Collect the solid by filtration, wash with cold water, and dry.[2]
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[2]
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[2]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2][7]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar[7]
-
Microwave synthesis system (e.g., Biotage® Initiator+)[7]
-
Ice-cold acetonitrile for washing[7]
-
Filtration apparatus
-
HPLC-MS for analysis[7]
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[7] The excess DEEM serves as both a reagent and a solvent.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.[2]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[2][7]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[2][7]
Data Presentation
The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time. The following table summarizes the results from a study comparing different microwave conditions for the reaction of aniline and DEEM.[7]
Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 1 | 4 | 1 |
| 2 | 300 | 1 | 14 | 37 |
| 3 | 250 | 20 | 6 | 21 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
Note: The yields in the table refer to the isolated product after the cyclization step.
Experimental Workflow Visualization
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. iipseries.org [iipseries.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
Derivatization of 6-Fluoroquinoline-4-Carboxylic Acid for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone carboxylic acids, particularly the 6-fluoroquinoline-4-carboxylic acid scaffold, represent a cornerstone in modern medicinal chemistry. This privileged structure is the foundation for the highly successful fluoroquinolone class of antibiotics. The strategic derivatization of the carboxylic acid group and other positions on the quinoline ring has led to the development of potent therapeutic agents with a broad range of activities, including antibacterial, anticancer, and antitubercular properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of various this compound derivatives, offering a guide for researchers in the field of drug discovery.
The primary mechanism of antibacterial action for many fluoroquinolone derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][5] The versatility of the this compound core allows for modifications that can enhance potency, broaden the spectrum of activity, and overcome mechanisms of drug resistance.
Synthetic Derivatization Strategies
The derivatization of this compound can be primarily achieved through modifications at the C4-carboxylic acid group and substitutions at the C7 position. Common synthetic transformations include amidation, esterification, and hydrazide formation at the C4 position, as well as nucleophilic aromatic substitution at the C7 position, often with piperazine and other cyclic amine moieties.
General Synthetic Workflow
The overall process for the discovery and initial evaluation of novel this compound derivatives can be outlined as follows:
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroquinoline-4-Carboxamide Derivatives
This protocol describes the synthesis of amide derivatives from this compound, which has been shown to be a key modification for enhancing biological activity.
Materials:
-
6-Fluoro-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Amine of interest
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 6-fluoro-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours to form the mixed anhydride.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture containing the mixed anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-(Substituted-piperazin-1-yl)-6-fluoroquinoline-4-carboxylic Acid Derivatives
This protocol outlines the substitution of the C7-chloro group with a piperazine moiety, a common strategy to enhance antibacterial potency.
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Substituted piperazine (e.g., piperazine, N-methylpiperazine)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Distilled water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Nucleophilic Substitution: In a sealed reaction vessel, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1 equivalent), the desired substituted piperazine (2.5 equivalents), and DMSO.[6]
-
Heat the reaction mixture to 140 °C for 1.5-2 hours.[6]
-
Isolation of the Product: Cool the reaction mixture to approximately 70 °C and add distilled water.[6]
-
With stirring and cooling, slowly add concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.[6]
-
Filter the suspension and wash the precipitate with distilled water and then with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Data
The derivatization of this compound has yielded compounds with significant antimicrobial and anticancer activities. The following tables summarize some of the reported quantitative data.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial potency of a compound. Lower MIC values indicate higher efficacy.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Piperazinyl | Staphylococcus aureus | 0.25 - 1 | [7][8] |
| Escherichia coli | ≤0.008 - 0.25 | [7][8] | ||
| Pseudomonas aeruginosa | 0.25 - 1 | [7][8] | ||
| Norfloxacin | Piperazinyl | Staphylococcus aureus | 0.5 - 4 | [7][8] |
| Escherichia coli | 0.06 - 0.5 | [7][8] | ||
| Pseudomonas aeruginosa | 0.5 - 4 | [7][8] | ||
| Compound 7 | 1-ethyl-7-(2,5-dioxo-piperazin-1-yl) | Staphylococcus aureus | 4.1 | [9] |
| Escherichia coli | 1 | [9] | ||
| Compound 7a | 1-carboxymethyl-7-(piperidine-1-yl) | Staphylococcus aureus | 62.5 | [10] |
| Escherichia coli | 125 | [10] |
Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is used to quantify the in vitro anticancer activity of a compound. Lower IC₅₀ values indicate greater potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 (Breast) | Not specified, 82.9% growth reduction | [11] |
| Compound 4i | 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline | HeLa (Cervical) | Not specified, significant inhibition | [11] |
| CP derivative 4b | Ciprofloxacin-based | T-24 (Bladder) | 1.69 - 3.36 | [12] |
| CP derivative 5a | N-acylated ciprofloxacin | PC3 (Prostate) | 2.02 | [12] |
| LVX derivative 17h | Levofloxacin-based (4-fluoro substitution) | MCF-7 (Breast) | 1.69 | [12] |
| YJC-1 (79) | 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | A549 (Lung) | 3.17 | [13] |
Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary antibacterial mechanism of action for fluoroquinolone derivatives is the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4][5] This inhibition disrupts essential cellular processes, leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoroquinoline-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its rigid scaffold, coupled with the electronic properties of the fluorine atom and the versatile reactivity of the carboxylic acid group, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic applications, including antibacterial, anticancer, and other biological activities.
Applications in Drug Discovery
The this compound core is a privileged scaffold, most notably found in the fluoroquinolone class of antibiotics. Beyond its established role in antibacterial drug discovery, this building block has been successfully utilized to develop compounds with other therapeutic properties.
-
Antibacterial Agents: The primary application of this scaffold is in the synthesis of fluoroquinolone antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3][4][5] Modifications at the C-7 position of the quinoline ring, often through amide coupling with various amines, have been extensively explored to modulate the antibacterial spectrum and potency.
-
Anticancer Agents: Derivatives of this compound have shown promising anticancer activity. The mechanism of action for these compounds often involves the inhibition of key cellular targets such as topoisomerase II, an enzyme critical for cell division, and sirtuin 3 (SIRT3), a protein involved in mitochondrial function and cellular stress response.[6][7][8][9][10]
-
Amylolytic Agents: Certain derivatives have been investigated for their ability to act as amylolytic agents, suggesting potential applications in various biochemical assays or as modulators of carbohydrate metabolism.[11]
Key Synthetic Transformations
The carboxylic acid functionality of this compound is a key handle for derivatization. Standard organic transformations can be employed to generate a library of diverse compounds.
Amide Coupling
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most common and effective strategies to introduce structural diversity. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Fischer Esterification
Esterification of the carboxylic acid with an alcohol under acidic conditions provides another avenue for derivatization, leading to compounds with altered physicochemical properties.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (A Norfloxacin Analogue)
This protocol describes a typical nucleophilic aromatic substitution reaction to introduce a piperazine moiety at the C-7 position, a common feature in many fluoroquinolone antibiotics.
Reaction Scheme:
Materials:
-
1-Ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Piperazine (anhydrous)
-
Pyridine (anhydrous)
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a pressure vessel, suspend 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq) in anhydrous pyridine.
-
Add anhydrous piperazine (4.0 eq) to the suspension.
-
Seal the vessel and heat the reaction mixture at 120 °C for 4 hours with stirring.
-
After cooling to room temperature, remove the pyridine under reduced pressure.
-
To the residue, add water and adjust the pH to 11-12 with 10% aqueous sodium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
For the hydrochloride salt, dissolve the purified product in ethanol and acidify with concentrated hydrochloric acid.[11] The resulting precipitate can be collected by filtration.
Characterization Data for a Representative Analogue (Norfloxacin):
| Property | Value |
| Molecular Formula | C₁₆H₁₈FN₃O₃ |
| Molecular Weight | 319.33 g/mol |
| Melting Point | 227-228 °C |
| Appearance | White to pale yellow crystalline powder |
Protocol 2: General Amide Coupling using HATU
This protocol outlines a general procedure for the synthesis of amide derivatives from this compound using the coupling agent HATU.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 3: Fischer Esterification for the Synthesis of Ethyl 6-Fluoroquinoline-4-carboxylate
This protocol provides a method for the synthesis of the ethyl ester of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC.[3][10][12][13]
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl ester.
Data Presentation
Table 1: Biological Activity of Representative this compound Derivatives
| Compound ID | Target/Application | Biological Activity (IC₅₀/MIC) | Reference |
| NSC 368390 | Anticancer (Colon Carcinoma) | >90% tumor growth inhibition | [6] |
| Ciprofloxacin Analogue | Antibacterial (S. aureus) | MIC: 0.5 µg/mL | [14] |
| P6 | Anticancer (SIRT3 inhibitor) | IC₅₀: 7.2 µM | [9] |
| Amide Derivative 8a | Antibacterial (S. aureus) | MIC: 3.9 µg/mL | [15] |
Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Signaling Pathway: Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of this compound derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules. The protocols and data presented in this document provide a foundation for researchers to explore the synthetic potential of this scaffold in the development of new therapeutic agents. The straightforward derivatization of the carboxylic acid group, combined with the inherent biological relevance of the quinoline core, ensures that this compound will continue to be a cornerstone of medicinal chemistry research.
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. fishersci.dk [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. prepchem.com [prepchem.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of quinolone derivatives. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for research and drug development purposes.
Introduction to Quinolone Action and Resistance
Quinolones are a critical class of synthetic antibiotics that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for modulating the DNA supercoiling required for replication, transcription, and cell division.[1] By forming a stable complex with the DNA and the topoisomerase, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately cell death.[2][3][4]
Bacterial resistance to quinolones is a growing concern and can arise through several mechanisms. The most common is the alteration of the target enzymes, DNA gyrase and topoisomerase IV, through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[1][2][5] Other mechanisms include reduced intracellular drug accumulation due to decreased uptake or increased efflux via efflux pumps, and plasmid-mediated resistance, which can involve proteins that protect the target enzymes or enzymes that modify the quinolone molecule.[1][5][6]
Quantitative Data Summary
The following tables summarize the interpretive criteria for minimum inhibitory concentrations (MICs) and zone diameters for select quinolones against common bacterial pathogens, based on CLSI and EUCAST guidelines. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant to a particular quinolone derivative.
Table 1: CLSI MIC and Zone Diameter Interpretive Criteria for Quinolones
| Antibiotic | Organism | MIC (µg/mL) | Zone Diameter (mm) |
| S | I | ||
| Ciprofloxacin | Enterobacteriaceae | ≤ 0.25 | 0.5 |
| Pseudomonas aeruginosa | ≤ 0.5 | 1 | |
| Staphylococcus aureus | ≤ 1 | 2 | |
| Levofloxacin | Enterobacteriaceae | ≤ 2 | 4 |
| Pseudomonas aeruginosa | ≤ 1 | 2 | |
| Streptococcus pneumoniae | ≤ 1 | 2 |
Data is illustrative and should be confirmed with the latest CLSI M100 document.[7][8][9]
Table 2: EUCAST MIC and Zone Diameter Interpretive Criteria for Quinolones
| Antibiotic | Organism | MIC (µg/mL) | Zone Diameter (mm) |
| S | R | ||
| Ciprofloxacin | Enterobacteriaceae | ≤ 0.25 | > 0.5 |
| Pseudomonas aeruginosa | ≤ 0.5 | > 0.5 | |
| Staphylococcus aureus | ≤ 1 | > 1 | |
| Levofloxacin | Enterobacteriaceae | ≤ 0.5 | > 1 |
| Pseudomonas aeruginosa | ≤ 1 | > 1 | |
| Streptococcus pneumoniae | ≤ 1 | > 1 |
Data is illustrative and should be confirmed with the latest EUCAST breakpoint tables.[10][11][12][13]
Experimental Protocols
Accurate determination of antibacterial susceptibility is crucial. The following are detailed protocols for three standard methods.
Broth Microdilution Method (for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a quinolone derivative in a liquid growth medium.[14][15]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolone derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the quinolone derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[15]
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to a quinolone derivative impregnated on a paper disk.[16][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Paper disks impregnated with a standardized concentration of the quinolone derivative
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Create a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[17]
-
Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[17] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17][19]
-
Apply Disks: Using sterile forceps, place the quinolone-impregnated disks on the agar surface, ensuring firm contact.[18] Disks should be spaced at least 24 mm apart.[20]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[7][18]
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[19] Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints (see Tables 1 and 2).[20]
Agar Dilution Method
This is a reference method for MIC determination where the antimicrobial agent is incorporated into the agar medium.[21][22][23]
Materials:
-
Mueller-Hinton Agar
-
Quinolone derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inocula replicating apparatus (optional)
-
Petri dishes
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of the quinolone derivative. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.[23] A control plate with no antibiotic should also be prepared.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate. An inocula-replicating apparatus can be used to test multiple isolates simultaneously.[22]
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the quinolone derivative that prevents the visible growth of the bacteria.[21]
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to quinolone susceptibility testing.
Caption: Mechanism of action of quinolone derivatives.
Caption: Major mechanisms of bacterial resistance to quinolones.
Caption: A generalized workflow for antibacterial susceptibility testing.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 9. academic.oup.com [academic.oup.com]
- 10. EUCAST: Fluoroquinolone breakpoints under review [eucast.org]
- 11. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. microbenotes.com [microbenotes.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Quantification of 6-Fluoroquinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-fluoroquinoline-4-carboxylic acid, a key intermediate and potential impurity in the synthesis of various fluoroquinolone antibiotics. The methods described herein are essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
This compound is a crucial building block in the pharmaceutical industry. Its accurate quantification in bulk drug substances, pharmaceutical formulations, and biological matrices is critical to ensure product quality, safety, and efficacy. This document outlines validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise determination of this compound.
Fluoroquinolones, the class of antibiotics to which many derivatives of this acid belong, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The analytical methods for these compounds are well-established and can be adapted for the quantification of this compound.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for the analysis of fluoroquinolones in pharmaceutical formulations.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for determining low concentrations of the analyte in complex matrices like biological fluids.[2][3]
-
Spectrophotometric methods , based on ion-pair complex formation or charge-transfer reactions, can be a simpler and more accessible alternative, although they may have limitations in terms of linearity and specificity.[4][5]
This document will focus on providing detailed protocols for HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound in pharmaceutical preparations.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound using RP-HPLC with UV detection.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 10 mM potassium phosphate, pH adjusted)
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions: A typical HPLC method for fluoroquinolone analysis involves a C18 column and a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol.[5][6]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.1) : Acetonitrile (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 278 nm or 293 nm[5][6][7] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30°C[8] |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.1 with phosphoric acid. Mix with acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For pharmaceutical formulations, a simple dilution may be sufficient.[2] The sample preparation may involve extraction for more complex matrices.[2]
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions and the sample solution into the chromatograph.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for the analysis of fluoroquinolones. These values can serve as a reference for the method development and validation of this compound analysis.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 2 - 10 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.084 - 0.186 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.255 - 0.558 µg/mL | [6] |
| Precision (%RSD) | < 2% | [1] |
| Accuracy (Recovery) | 92 - 102% | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general framework for the highly sensitive and selective quantification of this compound in complex matrices using LC-MS/MS.
Experimental Protocol: LC-MS/MS
Objective: To achieve low-level quantification of this compound in biological samples using LC-MS/MS.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment:
-
LC-MS/MS system (e.g., with an electrospray ionization - ESI source)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX) for sample cleanup[3]
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18 (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm)[9] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile[9][10] |
| Flow Rate | 0.3 - 0.4 mL/min[9][10] |
| Gradient Elution | A time-programmed gradient from low to high organic phase content. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[9][11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the standard. |
Procedure:
-
Sample Preparation (e.g., for plasma or tissue):
-
Protein Precipitation: Precipitate proteins in the sample by adding a solvent like methanol.[9]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an SPE protocol. A common procedure for fluoroquinolones involves loading the sample onto a cartridge, washing with a weak solvent, and eluting with a stronger solvent containing an acid.[3]
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve prepared in a similar matrix.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table presents typical performance characteristics of LC-MS/MS methods for related compounds.
| Parameter | Typical Value | Reference |
| Linearity Range | Sub-ng/mL to µg/mL range | [11] |
| Limit of Quantification (LOQ) | ng/L to low ng/mL range | [11] |
| Accuracy (Recovery) | 89.1% to 112.4% | [9] |
| Precision (Intra- and Inter-day %RSD) | < 15% | [9] |
| Matrix Effect | 93.1% to 105.8% | [9] |
Visualized Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
LC-MS/MS Sample Preparation Workflow (SPE)
Caption: Sample preparation workflow using SPE for LC-MS/MS analysis.
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and precision of the results.[12]
References
- 1. moca.net.ua [moca.net.ua]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. questjournals.org [questjournals.org]
- 7. akjournals.com [akjournals.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. idus.us.es [idus.us.es]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 6-Fluoroquinoline-4-Carboxylic Acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-fluoroquinoline-4-carboxylic acid represent a promising class of compounds in cancer research, with the lead compound NSC 368390 (also known as Brequinar or DuP-785) demonstrating significant antitumor activity. The primary mechanism of action for this class of compounds is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, these compounds effectively starve rapidly proliferating cancer cells of the necessary precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, including detailed experimental protocols, quantitative data on their biological activity, and visualizations of the key signaling pathway and experimental workflows.
Introduction
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The de novo pyrimidine biosynthesis pathway is an attractive target for cancer therapy as many tumors exhibit an increased reliance on this pathway for the synthesis of nucleotides required for their rapid proliferation. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, making it a critical control point.
This compound derivatives have emerged as potent inhibitors of DHODH. The lead compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390, Brequinar), has been extensively studied and has shown a broad spectrum of antitumor activity in preclinical models. This document serves as a guide for researchers interested in exploring the anticancer potential of this class of compounds.
Data Presentation
In Vitro Antiproliferative and DHODH Inhibitory Activity
The following table summarizes the inhibitory activity of the lead compound NSC 368390 (Brequinar) against various cancer cell lines and the human DHODH enzyme.
| Compound | Target/Cell Line | Assay Type | IC50 | Reference |
| NSC 368390 (Brequinar) | Human DHODH | Enzymatic Assay | 5.2 nM | [1] |
| NSC 368390 (Brequinar) | HCT 116 (Colon Cancer) | MTT Assay | 0.480 ± 0.14 µM | [2] |
| NSC 368390 (Brequinar) | HT-29 (Colon Cancer) | MTT Assay | >25 µM | [2] |
| NSC 368390 (Brequinar) | MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 0.680 ± 0.25 µM | [2] |
| NSC 368390 (Brequinar) | L1210 (Leukemia) | Growth Inhibition | 5.8 µM | [3] |
| NSC 368390 (Brequinar) | M5 (Melanoma) | Growth Inhibition | 0.6 µM | [3] |
| NSC 368390 (Brequinar) | Neuroblastoma Cell Panel | Growth Inhibition | Low nanomolar range | [4] |
In Vivo Antitumor Activity of NSC 368390 (Brequinar)
The following table summarizes the in vivo antitumor efficacy of NSC 368390 in human tumor xenograft models.
| Tumor Model | Host | Treatment | Tumor Growth Inhibition | Reference |
| MX-1 Breast Carcinoma | Nude Mice | 20-40 mg/kg/day i.p. for 9 days | >90% | |
| LX-1 Lung Carcinoma | Nude Mice | 20-40 mg/kg/day i.p. for 9 days | >90% | |
| BL/STX-1 Stomach Carcinoma | Nude Mice | 20-40 mg/kg/day i.p. for 9 days | >90% | |
| CX-1 Colon Carcinoma | Nude Mice | 20-40 mg/kg/day i.p. for 9 days | >90% | |
| DLD-2 Colon Carcinoma | Nude Mice | 25 mg/kg/day i.p. for 9 days | 98% | |
| HNX-LP Head and Neck Squamous Cell Carcinoma | Nude Mice | 50 mg/kg/day i.p. for 5 days | Total inhibition for 17 days | [5] |
Signaling Pathway and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition
Caption: Inhibition of DHODH by this compound derivatives.
General Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A representative two-step synthesis for 6-fluoro-2-aryl-3-methyl-4-quinolinecarboxylic acids involves an initial Pfitzinger condensation followed by a Suzuki coupling.
Step 1: Pfitzinger Reaction to form 2-Substituted-6-fluoro-4-quinolinecarboxylic acid
This reaction condenses a substituted isatin with a carbonyl compound containing an α-methylene group.
-
Materials:
-
5-Fluoroisatin
-
Appropriate α-methylene ketone (e.g., propiophenone for a 3-methyl group)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve KOH (3 equivalents) in ethanol.
-
Add 5-fluoroisatin (1 equivalent) to the basic solution and stir until dissolved.
-
Add the α-methylene ketone (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 2: Suzuki Coupling to introduce the 2-Aryl group
This step is necessary if the desired 2-aryl group cannot be introduced directly via the Pfitzinger reaction. This example assumes a 2-chloro-6-fluoroquinoline-4-carboxylic acid intermediate.
-
Materials:
-
2-Chloro-6-fluoro-4-quinolinecarboxylic acid derivative
-
Arylboronic acid (e.g., 2'-fluoro-1,1'-biphenyl-4-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., DMF, dioxane/water)
-
-
Procedure:
-
To a reaction vessel, add the 2-chloro-6-fluoroquinoline-4-carboxylic acid derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by DHODH.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 178 µL of a working solution of recombinant human DHODH in assay buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Cancer Cell Proliferation/Viability Assay (MTT or WST-1/CCK-8)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT or WST-1/CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the viability reagent (e.g., 10 µL of WST-1/CCK-8 or 20 µL of 5 mg/mL MTT) to each well.
-
Incubate for 1-4 hours (for WST-1/CCK-8) or 2-4 hours (for MTT). If using MTT, subsequently add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until the formazan crystals dissolve.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Uridine Rescue Experiment
This experiment confirms that the observed cytotoxicity is due to the inhibition of de novo pyrimidine synthesis.
-
Materials:
-
All materials from the Cell Proliferation Assay protocol
-
Uridine
-
-
Procedure:
-
Follow the cell seeding procedure as in the cell proliferation assay.
-
Prepare two sets of serial dilutions of the test compound in complete cell culture medium. To one set, add uridine to a final concentration of 50-100 µM.
-
Treat the cells with the compound dilutions with and without uridine.
-
Include controls for vehicle only, uridine only, and compound only.
-
After 48-72 hours of incubation, assess cell viability as described in the cell proliferation assay protocol.
-
Compare the dose-response curves. A rightward shift in the IC50 curve in the presence of uridine indicates that the compound's cytotoxic effect is rescued by bypassing the DHODH inhibition.
-
Protocol 5: Measurement of De Novo Pyrimidine Synthesis Inhibition in Whole Cells using [¹⁴C]Bicarbonate Incorporation
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
[¹⁴C]Sodium bicarbonate
-
Perchloric acid (PCA)
-
Liquid scintillation cocktail and counter
-
-
Procedure:
-
Seed cells and treat with the test compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]bicarbonate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate for 1-4 hours to allow for incorporation into newly synthesized pyrimidines.
-
Terminate the labeling by aspirating the medium and washing the cells with ice-cold PBS.
-
Lyse the cells and precipitate macromolecules by adding ice-cold 0.5 M PCA.
-
Scrape the cells and collect the lysate. Centrifuge to pellet the precipitate.
-
The supernatant contains the acid-soluble nucleotide pool.
-
The incorporated [¹⁴C] can be measured in the total acid-soluble fraction or after further separation of pyrimidine nucleotides by HPLC.
-
Add the sample to a scintillation vial with liquid scintillation cocktail and measure the radioactivity.
-
A decrease in [¹⁴C] incorporation in compound-treated cells compared to the vehicle control indicates inhibition of de novo pyrimidine synthesis.
-
Conclusion
This compound and its derivatives, exemplified by NSC 368390 (Brequinar), are a well-validated class of anticancer agents targeting the de novo pyrimidine biosynthesis pathway through the inhibition of DHODH. Their potent activity against a range of cancer types in both in vitro and in vivo models underscores their therapeutic potential. The detailed protocols and data presented herein provide a solid foundation for researchers to further investigate and develop this promising class of compounds in the field of cancer drug discovery.
References
Application Notes and Protocols for the Development of Novel Antiviral Agents from 6-Fluoroquinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antiviral evaluation of novel agents derived from the 6-fluoroquinoline-4-carboxylic acid scaffold. This class of compounds has demonstrated significant potential against a range of viruses by targeting both viral and host-cell-encoded proteins.
Introduction to this compound Derivatives as Antiviral Agents
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the C-6 position has been shown to enhance the biological activity of many quinoline-based drugs, including their antiviral efficacy.[2] Derivatives of this compound have emerged as a promising class of broad-spectrum antiviral agents, with reported activity against viruses such as Dengue virus, Chikungunya virus, Influenza virus, Respiratory Syncytial Virus (RSV), and coronaviruses.[3][4]
The mechanism of antiviral action for these derivatives can vary. Some compounds inhibit viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp).[5] Others target host-cell enzymes that the virus hijacks for its own replication, a notable example being human dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[6][7] By targeting host factors, there is a potential to develop broad-spectrum antivirals that are less susceptible to the development of viral resistance.[6]
This document provides detailed protocols for the synthesis of a representative this compound derivative and for the key in vitro assays required to evaluate its antiviral activity and cytotoxicity.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods, with the Doebner and Pfitzinger reactions being common strategies.[5][8] The following protocol details a generalized Doebner reaction for the synthesis of a 2-aryl-6-fluoroquinoline-4-carboxylic acid derivative.
Protocol 2.1: Synthesis of 2-(Substituted-phenyl)-6-fluoroquinoline-4-carboxylic Acid
Materials:
-
4-Fluoroaniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification (Acid-Base Extraction):
-
Suspend the crude product in water and add a 10% NaOH solution until the solid dissolves (forming the sodium salt).
-
Treat the solution with activated charcoal and heat gently for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with 10% HCl to a pH of approximately 4-5 to re-precipitate the carboxylic acid.
-
-
Final Product Collection: Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Antiviral Activity and Cytotoxicity
A critical step in the development of novel antiviral agents is the in vitro assessment of their efficacy and safety. The following protocols describe standard assays for determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.[9]
Protocol 3.1: MTT Assay for Cytotoxicity (CC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10][11]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3.2: Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)
The plaque reduction assay is a standard method to quantify the ability of an antiviral compound to inhibit the formation of viral plaques in a cell monolayer.[1]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compound
-
Serum-free culture medium
-
Overlay medium (e.g., culture medium containing 0.5% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or methanol for cell fixation
Procedure:
-
Cell Preparation: Grow a confluent monolayer of the host cells in multi-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus dilution to each well (except for the cell control wells) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the test compound. Include a virus control (overlay medium without the compound) and a cell control (overlay medium without virus or compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Fix the cells by adding formalin or methanol and incubating for 30 minutes.
-
Remove the overlay and the fixative.
-
Stain the cells with the crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3.3: Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[3][9]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
Virus stock
-
Test compound
-
Culture medium
-
Apparatus for titrating virus (e.g., for plaque assay or TCID₅₀ assay)
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add culture medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release the progeny virus. Collect the supernatant.
-
Titration of Viral Yield: Determine the titer of the virus in the supernatant from each well using a standard virus titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.
Data Presentation
The quantitative data from the in vitro assays should be summarized in tables for clear comparison of the antiviral activity and cytotoxicity of the synthesized compounds.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against Various Viruses
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Example 1 | Influenza A (H1N1) | MDCK | 5.2 | >100 | >19.2 | [4] |
| Example 2 | Dengue Virus (DENV-2) | Vero | 2.8 | 50.1 | 17.9 | [3] |
| Example 3 | Chikungunya Virus (CHIKV) | Vero | 9.05 | >152 | >16.8 | [8] |
| C44 | VSV | A549 | 0.002 | >10 | >5000 | [6][7] |
| C44 | WSN-Influenza | A549 | 0.041 | >10 | >243 | [6][7] |
| Compound 1ae | Influenza A Virus | A549 | 1.87 | >100 | >53.5 | [4] |
| Compound 1g | RSV | HEp-2 | 3.7 | 2490.33 | 673.06 | [4] |
Note: This table is a compilation of representative data from the literature and should be expanded with experimental results.
Visualization of Mechanisms and Workflows
Signaling Pathway: Inhibition of Human DHODH
A key mechanism of action for some antiviral this compound derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines required for viral RNA and DNA replication.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of novel antiviral agents from this compound.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes: Synthesis of 6-Fluoroquinoline-4-Carboxylic Acid Esters and Amides
Introduction
Quinolone-4-carboxylic acids, particularly their 6-fluoro derivatives, represent a critical pharmacophore in medicinal chemistry. These structures form the core of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[1] The introduction of a fluorine atom at the C-6 position significantly enhances the biological activity of these compounds.[1] The synthesis of esters and amides from the 6-fluoroquinoline-4-carboxylic acid core allows for the exploration of new therapeutic agents with potentially improved efficacy, pharmacokinetic profiles, and reduced side effects.[2] These derivatives are not only investigated as antibacterial agents but also show promise as antineoplastic, antioxidant, and antifungal compounds.[2][3]
The primary synthetic route to the quinoline core is often the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.[4][5][6] Once the core carboxylic acid is synthesized, standard organic chemistry transformations can be employed to generate a diverse library of ester and amide derivatives. This document provides detailed protocols for the synthesis of the parent acid, followed by its conversion to corresponding esters and amides.
Protocol 1: Synthesis of the Core Scaffold: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid
The Gould-Jacobs reaction is a widely utilized method for preparing quinolines and their 4-hydroxy derivatives.[5] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[5] This is followed by a thermal, intramolecular cyclization to form the quinoline ring system.[7] Subsequent saponification yields the desired carboxylic acid.[5]
Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.
Experimental Protocol: Gould-Jacobs Reaction
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[5][6][7]
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or other high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., 100-120°C) for 1-2 hours. Ethanol is eliminated during this step to form the anilidomethylenemalonate intermediate.
-
Cyclization: Add a high-boiling solvent, such as diphenyl ether, to the reaction mixture. Heat the mixture to a high temperature (typically ~250°C) for 30-60 minutes to induce thermal cyclization.[7] The ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate product will often precipitate upon cooling.
-
Isolation of Ester: Cool the mixture to room temperature. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate the precipitation of the product. Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or acetonitrile), and dry under vacuum.[7]
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-3 hours until the ester is fully hydrolyzed.[5]
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[3]
| Step | Reactant/Reagent | Typical Conditions | Yield | Reference |
| Cyclization | Anilidomethylenemalonate | 250°C - 300°C (Microwave) | 37-47% | [7] |
| Saponification | Ethyl quinoline-carboxylate | NaOH (aq), Reflux | >90% | [5][8] |
Protocol 2: Synthesis of this compound Esters
The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an excess of alcohol in the presence of a strong acid catalyst.[9][10][11] The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the product.[11]
Caption: General workflow for Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of esters from the quinoline carboxylic acid.[9][10]
Materials:
-
This compound derivative
-
Desired alcohol (e.g., methanol, ethanol, propanol) - serves as reactant and solvent
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: Suspend the this compound in a large excess of the desired alcohol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 equivalents) to the mixture while stirring. Alternatively, thionyl chloride can be used, which first forms the acyl chloride in situ.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. If the alcohol is low-boiling, remove it under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.
| Product | Reagents | Yield | Notes | Reference |
| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | Dimethyl malonate, t-BuOK, 4-fluorobenzyl chloride | 78% | A multi-step, one-pot synthesis leading directly to the ester. | [1] |
| Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Ethyl 6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, Ethyl iodide | Good | N-alkylation and esterification are key steps. | [3] |
Protocol 3: Synthesis of this compound Amides
The direct formation of an amide from a carboxylic acid and an amine is thermodynamically unfavorable.[12] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[13] Alternatively, catalysts like boric acid can facilitate the direct condensation by removing water.[13] Silicon-based reagents like methyltrimethoxysilane (MTM) have also emerged as effective mediators for direct amidation.[14]
Caption: General workflow for amide synthesis using a coupling agent.
Experimental Protocol: Amide Coupling
This protocol provides a general procedure for amide synthesis using a common carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).[15]
Materials:
-
This compound derivative
-
Desired amine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC, HATU)
-
Aprotic solvent (e.g., dichloromethane (DCM), DMF, tetrahydrofuran (THF))
-
Base (optional, e.g., triethylamine, DIPEA)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the this compound in an anhydrous aprotic solvent like DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add the desired amine (typically 1.0-1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Coupling Agent: Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution, often portion-wise or as a solution in the same solvent. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 2-12 hours. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Workup: Filter off the precipitated urea byproduct. Wash the filtrate successively with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Product Type | Reagents | Yield | Notes | Reference |
| 7-(fatty amido) quinoline derivative | Quinoline-7-amine, Fatty acid | - | Multi-step synthesis where amidation is a key step. | [2] |
| 7-(substituted piperazin-1-yl) quinoline | 7-chloro-quinoline-3-carboxylic acid, Substituted piperazine | 57-98% | Nucleophilic substitution of chlorine followed by hydrolysis. | [3] |
| N-benzyl-4-phenylbutyramide | 4-phenylbutyric acid, Benzylamine | 95% | Boric acid catalyzed amidation, a green alternative. | [13] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Rosoxacin - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoroquinoline-4-Carboxylic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic routes for the large-scale production of 6-fluoroquinoline-4-carboxylic acid, a key precursor in the synthesis of numerous fluoroquinolone antibiotics. The protocols detailed below are based on established methodologies, emphasizing scalability and efficiency.
Introduction
This compound is a critical building block in the pharmaceutical industry. Its derivatives form the core structure of many potent antibacterial agents.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance the antimicrobial activity of these compounds.[1][2] Consequently, robust and economically viable large-scale synthetic methods for this intermediate are of paramount importance.
The most common synthetic strategies involve the construction of the quinoline ring system from substituted anilines. Key intermediates in these syntheses often include 6-fluoro-4-hydroxyquinoline, which can exist in tautomeric equilibrium with the corresponding quinolone form.[3]
Key Synthetic Pathways
Two classical methods dominate the synthesis of the quinoline core for this application: the Conrad-Limpach reaction and the Gould-Jacobs reaction. Both pathways offer viable routes for industrial-scale production.
Conrad-Limpach Synthesis Pathway
The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. This method is particularly effective for producing 4-hydroxyquinoline derivatives.
Caption: Conrad-Limpach synthesis of 6-fluoro-4-hydroxyquinoline.
Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction provides an alternative and widely used route. It begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation.
Caption: Gould-Jacobs reaction for 6-fluoroquinoline synthesis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound intermediates. Note that optimal conditions may vary depending on the specific equipment and scale of the reaction.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conrad-Limpach Condensation | 4-Fluoroaniline, Diethyl malonate | Ethanol | Reflux | 4-6 | ~90 |
| Conrad-Limpach Cyclization | Intermediate Enamine | Diphenyl ether | 240-260 | 0.5-1 | 75-85 |
| Gould-Jacobs Condensation | 4-Fluoroaniline, EMME | Ethanol | Reflux | 1-2 | >95 |
| Gould-Jacobs Cyclization | Intermediate Acrylate | Dowtherm A | 240-250 | 0.5-1 | 80-90 |
| Ester Hydrolysis | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Aq. NaOH | 90-100 | 2-4 | >95 |
| Decarboxylation | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether | 250-260 | 1-2 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol
-
Diphenyl ether or Dowtherm A
Procedure:
-
Condensation: In a suitable reactor, charge 4-fluoroaniline (1.0 eq) and ethanol. Heat the mixture to a gentle reflux. Add diethyl ethoxymethylenemalonate (1.05 eq) dropwise over 1-2 hours. Maintain reflux for an additional hour after the addition is complete. Monitor the reaction by TLC or HPLC until the 4-fluoroaniline is consumed.
-
Solvent Removal: Distill off the ethanol under reduced pressure.
-
Cyclization: To the crude intermediate, add diphenyl ether (3-4 times the weight of the intermediate). Heat the mixture with vigorous stirring to 240-250 °C. The cyclization is typically rapid and is held at this temperature for 30-60 minutes.
-
Isolation: Cool the reaction mixture to 80-90 °C and add a non-polar solvent (e.g., hexane) to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum.
Protocol 2: Synthesis of 6-Fluoro-4-hydroxyquinoline
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Diphenyl ether
Procedure:
-
Hydrolysis: Suspend ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3-4 eq). Heat the mixture to 90-100 °C with stirring for 2-4 hours, until the hydrolysis is complete (monitored by TLC/HPLC).
-
Acidification: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The carboxylic acid intermediate will precipitate.
-
Isolation of Carboxylic Acid: Filter the precipitate, wash with cold water, and dry.
-
Decarboxylation: Suspend the dried 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in diphenyl ether. Heat the mixture to 250-260 °C until gas evolution ceases (typically 1-2 hours).
-
Product Isolation: Cool the mixture, add a non-polar solvent to precipitate the product, filter, wash, and dry to obtain 6-fluoro-4-hydroxyquinoline.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the large-scale synthesis, purification, and quality control of 6-fluoroquinoline intermediates.
Caption: General workflow for large-scale synthesis and quality control.
Safety Considerations
-
High Temperatures: The cyclization and decarboxylation steps involve very high temperatures. Appropriate high-temperature reactors and heat transfer fluids (like Dowtherm A) must be used.
-
Corrosive Reagents: Strong acids and bases are used in the hydrolysis and workup steps. All equipment should be constructed of compatible materials.
-
Solvent Handling: Large volumes of organic solvents are used. Proper ventilation, grounding of equipment to prevent static discharge, and appropriate fire suppression systems are mandatory.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
These protocols and notes are intended as a guide. Optimization of reaction conditions, solvent selection, and purification methods may be necessary to achieve desired purity and yield at a specific manufacturing scale.
References
Troubleshooting & Optimization
troubleshooting Gould-Jacobs reaction for quinoline synthesis
Welcome to the technical support center for the Gould-Jacobs synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[2][3] This intermediate then undergoes a high-temperature thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[2][3] Subsequent steps of saponification (hydrolysis) and decarboxylation can be performed to produce the final 4-hydroxyquinoline.[2][4]
Q2: What are the typical reaction conditions for the crucial cyclization step?
The cyclization step is a thermal process that demands high temperatures, generally in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling point, inert solvent like diphenyl ether or Dowtherm A, or via microwave irradiation.[1][5] Microwave-assisted synthesis has been shown to significantly shorten reaction times and, in many cases, improve product yields.[6][7]
Q3: How do substituents on the aniline starting material affect the reaction?
The electronic nature of the substituents on the aniline ring plays a significant role. The reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[1][2] Conversely, anilines with electron-withdrawing groups may result in a more sluggish reaction, potentially requiring more forceful conditions to proceed efficiently.[1] When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, which may lead to a mixture of regioisomers.[8][9]
Q4: What are the most common side reactions?
A primary side reaction is the decarboxylation of the 3-carboalkoxy group, which is particularly prevalent under high-temperature and high-pressure conditions.[1] This side reaction leads to the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position.[1] At the high temperatures required for cyclization, decomposition of starting materials and intermediates can also occur, leading to the formation of dark, tarry materials.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Condensation Product | • Incomplete reaction.• Decomposition of reagents. | • Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.[1][2]• Monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time.[1]• Ensure you are using fresh, high-quality reagents.[1] |
| Incomplete Cyclization | • Insufficient reaction temperature.• Insufficient reaction time. | • Gradually increase the reaction temperature, carefully monitoring for both product formation and any signs of decomposition.[1]• Extend the reaction time at the current optimal temperature.[1]• Switch to microwave heating for more rapid and efficient energy transfer, which can lead to higher yields in shorter times.[1][6] |
| Formation of Dark Tarry Materials | • Decomposition at excessively high temperatures.• Prolonged heating. | • Optimize the temperature and reaction time to find a balance between efficient cyclization and thermal degradation.[1]• Use a high-boiling, inert solvent (e.g., Dowtherm A) to ensure uniform heating.[1]• Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[1] |
| Product is a Viscous Oil or Difficult to Crystallize | • Presence of impurities.• Residual high-boiling solvent. | • Purify the crude product using column chromatography.[1]• Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1]• Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] |
| Formation of Decarboxylated Byproduct | • Excessively high reaction temperature and/or pressure. | • Carefully control and optimize the reaction temperature and time to minimize this side reaction.[1]• If using a sealed vessel for microwave synthesis, monitor the internal pressure and consider reducing the temperature if it becomes too high.[1] |
Quantitative Data Summary
The efficiency of the Gould-Jacobs cyclization is highly dependent on the heating method, temperature, and reaction time. Microwave-assisted synthesis often provides superior results compared to conventional heating.
| Entry | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Microwave | 250 | 10 | 1 |
| 2 | Microwave | 300 | 1 | 37 |
| 3 | Microwave | 300 | 5 | 28 |
| 4 | Microwave | 300 | 5 (optimized) | 47 |
| 5 | Conventional | ~250 | 30-60 | Up to 95% (solvent-dependent) |
| Microwave data adapted from a Biotage application note. The yields refer to the isolated product after the cyclization step.[1][2][5] |
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.[2]
-
Intermediate Isolation: After the reaction is complete, remove the ethanol byproduct under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2] Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's completion by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[2] Collect the solid by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling solvent.[1][2] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[1]
Protocol 2: General Procedure using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEM).[1] The reaction can often be run neat (without solvent).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 1-15 minutes).[1] Monitor the internal temperature and pressure throughout the reaction.[1]
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature, which should cause the product to precipitate.[3] Filter the solid product and wash it with a cold solvent such as acetonitrile.[10] Dry the purified solid under a vacuum.[3]
Visualizations
Caption: The Gould-Jacobs reaction pathway from reactants to the final product.
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Caption: A decision tree for troubleshooting common Gould-Jacobs reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of 6-Fluoroquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoroquinoline-4-carboxylic acid.
Troubleshooting Guide
High-temperature cyclization reactions such as the Gould-Jacobs synthesis can present several challenges. This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the initial condensation product (Ethyl 2-((4-fluorophenyl)amino)methylene)-3-oxobutanoate) | Incomplete reaction; Decomposition of starting materials. | - Ensure a slight excess of diethyl ethoxymethylenemalonate is used.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.- Use fresh, high-quality 4-fluoroaniline and diethyl ethoxymethylenemalonate. |
| Incomplete cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Insufficient temperature; Short reaction time. | - Gradually increase the reaction temperature. The cyclization step typically requires high temperatures, often in the range of 250-300°C.[1]- Extend the reaction time at the current temperature, while monitoring for product degradation.[1]- Consider using microwave irradiation for more efficient and rapid heating, which can lead to improved yields and shorter reaction times.[1] |
| Formation of dark, tarry materials during cyclization | Decomposition at high temperatures; Prolonged heating. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1]- Utilize a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to ensure uniform heating.[1] |
| Product is a viscous oil or difficult to crystallize | Presence of impurities; Residual high-boiling solvent. | - Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1] |
| Incomplete hydrolysis of the ester to the carboxylic acid | Insufficient base or reaction time. | - Ensure a sufficient excess of sodium hydroxide is used for saponification.- Increase the reflux time and monitor the reaction by TLC until the starting ester is fully consumed. |
| Unintended decarboxylation during synthesis or workup | Excessive heat during cyclization or hydrolysis. | - Carefully control the temperature during the thermal cyclization step.[2]- Avoid unnecessarily prolonged heating during the hydrolysis step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While a definitive quantitative analysis is not always available in the literature, based on the common synthetic routes like the Gould-Jacobs reaction, the following are potential impurities:
| Impurity | Potential Source |
| Unreacted 4-fluoroaniline | Incomplete initial condensation reaction. |
| Unreacted Diethyl ethoxymethylenemalonate | Used in excess in the initial condensation reaction. |
| Ethyl 2-((4-fluorophenyl)amino)methylene)-3-oxobutanoate | Incomplete cyclization of the intermediate. |
| 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Isomer) | Lack of complete regioselectivity during the cyclization of 4-fluoroaniline. |
| Polymeric/Tarry byproducts | Decomposition of starting materials or intermediates at high temperatures.[1] |
| 6-Fluoro-4-hydroxyquinoline | Decarboxylation of the final product or its ester precursor under excessive heat.[3] |
Q2: How can I monitor the progress of the reaction?
A2: The progress of the condensation, cyclization, and hydrolysis steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps to minimize the formation of degradation products.
Q3: What is the role of the high-boiling point solvent in the cyclization step?
A3: A high-boiling point, inert solvent such as diphenyl ether or Dowtherm A is used to achieve the high temperatures (typically >250 °C) required for the thermal cyclization in the Gould-Jacobs reaction.[1] It ensures uniform heat distribution and helps to prevent localized overheating and subsequent decomposition of the reaction mixture.
Q4: Can I perform the decarboxylation step in the same pot as the hydrolysis?
A4: While it is possible, it is generally recommended to isolate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid after hydrolysis before proceeding with decarboxylation. This allows for purification of the acid, which can lead to a cleaner final product. Decarboxylation is typically achieved by heating the isolated carboxylic acid above its melting point.[3]
Experimental Protocols
The synthesis of this compound is typically a multi-step process. The following protocols are based on the Gould-Jacobs reaction.
Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
-
Reactants:
-
4-fluoroaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (solvent for cyclization)
-
-
Procedure:
-
Under a nitrogen atmosphere, a mixture of 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole) is heated to 140°C. The ethanol generated during the reaction is allowed to distill off over approximately one hour.[4]
-
To the resulting intermediate, 500 ml of diphenyl ether is added.[4]
-
The mixture is then heated to reflux (approximately 250°C) and maintained at this temperature for 15-30 minutes.[4]
-
After cooling the reaction mixture, diethyl ether or another non-polar solvent is added to precipitate the product.[4]
-
The solid product is collected by filtration, washed with diethyl ether, and air-dried.[4]
-
Step 2: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
-
Reactants:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide solution (e.g., 10%)
-
-
Procedure:
-
The ester is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
optimizing reaction conditions for 6-fluoroquinoline-4-carboxylic acid yield
Welcome to the technical support center for the synthesis of 6-fluoroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Gould-Jacobs reaction is a widely utilized and classic method for synthesizing 4-hydroxyquinolines, which are the tautomeric forms of quinolin-4-ones.[1][2] This multi-step process typically begins with the condensation of a substituted aniline, in this case, 4-fluoroaniline, with an ethoxymethylenemalonic ester.[1][3] The resulting intermediate undergoes thermal cyclization to form the quinoline ring system.[2][4] Subsequent hydrolysis of the ester group yields the desired carboxylic acid.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: The critical parameters for maximizing the yield in the Gould-Jacobs reaction include reaction temperature, reaction time, and the choice of solvent for the cyclization step. The cyclization step often requires high temperatures, sometimes achieved by using high-boiling point solvents like diphenyl ether or by using microwave irradiation to shorten reaction times and potentially improve yields.[5][6] The hydrolysis of the intermediate ester to the final carboxylic acid is also a crucial step where pH and temperature control are important for driving the reaction to completion without promoting side reactions.[4]
Q3: How can the purity of the final product be assessed and improved?
A3: The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Common purification methods include recrystallization from suitable solvents like ethanol or ethanol/water mixtures.[7] An acid-base purification strategy can also be employed; the carboxylic acid product can be dissolved in an aqueous basic solution, washed to remove non-acidic impurities, and then precipitated by adding acid.[7]
Q4: What are the primary applications of this compound?
A4: this compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[3][8] The fluorine atom at the C-6 position is a key structural feature that significantly enhances the antibacterial activity of these drugs.[8][9] This compound serves as a scaffold that can be further modified, particularly at the C-7 position, to produce a wide range of potent antibacterial agents like ciprofloxacin and norfloxacin.[9][10]
Troubleshooting Guide
Issue 1: Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Potential Causes & Solutions
-
Incomplete Condensation: The initial reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate may be incomplete.
-
Solution: Ensure stoichiometric amounts of reactants are used or a slight excess of the malonate ester. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
-
Inefficient Cyclization: The thermal cyclization step is often the most challenging and requires high temperatures to proceed efficiently.
-
Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid may not have gone to completion.
-
Solution: Increase the reaction time or the concentration of the base (e.g., sodium hydroxide). Monitor the disappearance of the ester intermediate by TLC or HPLC. Ensure the pH is sufficiently high to drive the hydrolysis.
-
-
Product Loss During Workup: The product might be lost during extraction or purification steps.
-
Solution: When performing an acid-base extraction, ensure the pH is adjusted correctly to fully precipitate the carboxylic acid product. Carefully collect all precipitated solids by filtration.[7]
-
Issue 2: Impurity Formation
Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A: Potential Causes & Solutions
-
Formation of Isomers: If using an asymmetrically substituted aniline, a mixture of regioisomers can be formed during the cyclization step.[2] (Note: This is not an issue for 4-fluoroaniline as it is symmetric with respect to the amino group).
-
Incomplete Decarboxylation: If the synthesis route involves a dicarboxylic acid intermediate, incomplete decarboxylation can lead to impurities.
-
Solution: Ensure the decarboxylation step is conducted at a sufficiently high temperature and for an adequate duration. The use of a copper catalyst can sometimes facilitate this process.[4]
-
-
Side Reactions from High Temperatures: The high temperatures used for cyclization can sometimes lead to charring or decomposition.
-
Solution: Optimize the reaction time and temperature. While high heat is necessary, prolonged exposure can be detrimental. Microwave heating can offer better control and shorter reaction times, potentially reducing degradation.[5]
-
-
Residual Starting Materials: Unreacted 4-fluoroaniline or malonate ester may contaminate the product.
-
Solution: Improve purification methods. A thorough acid-base wash sequence can effectively remove unreacted aniline. Recrystallization is effective for removing other organic impurities.[7]
-
Issue 3: Reaction Stalling
Q: The reaction seems to stop before all the starting material is consumed. What could be causing the reaction to stall?
A: Potential Causes & Solutions
-
Insufficient Heat in Cyclization: The thermal cyclization is an equilibrium process, and insufficient energy input can prevent it from going to completion.
-
Solution: Ensure the reaction mixture reaches the target temperature. For viscous mixtures, efficient stirring is crucial for uniform heat distribution. As mentioned, microwave irradiation is a powerful alternative to conventional heating.[5]
-
-
Precipitation of Intermediates: An intermediate may precipitate from the reaction mixture, effectively removing it from the solution phase and halting the reaction.
-
Solution: Choose a solvent that can maintain all reactants and intermediates in solution at the reaction temperature. Diphenyl ether is often used for its high boiling point and good solvating properties for such reactions.[6]
-
-
Deactivation of Reagents: Moisture can interfere with some of the reagents, although the Gould-Jacobs reaction is generally robust.
-
Solution: Use dry solvents and reagents, especially for the initial condensation step, to ensure optimal conditions.
-
Data Presentation
Table 1: Optimizing Gould-Jacobs Reaction Conditions
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Expected Outcome | Reference |
| Step 1: Condensation | ||||
| Reactants | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate | Formation of diethyl (4-fluoroanilino)methylenemalonate | [1] |
| Temperature | 100-130 °C | Not typically done under MW | High conversion to intermediate | [6] |
| Time | 1-2 hours | Not applicable | ||
| Step 2: Cyclization | ||||
| Solvent | Diphenyl Ether | None (Neat) | Formation of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | [5][6] |
| Temperature | ~250 °C | 250-300 °C | Higher temperature can increase rate and yield | [5] |
| Time | 15-30 minutes | 5-15 minutes | Microwave significantly reduces reaction time | [5] |
| Yield (Cyclized Ester) | ~70-85% | Up to 47% (for unsubstituted quinoline) | Microwave offers faster reaction, yield is sensitive to conditions | [5] |
| Step 3: Hydrolysis | ||||
| Reagent | Aqueous NaOH | Aqueous NaOH | Formation of this compound | [1] |
| Temperature | Reflux (100 °C) | Reflux (100 °C) | Complete conversion to the carboxylic acid | [4] |
| Time | 2-4 hours | 2-4 hours | ||
| Step 4: Acidification | ||||
| Reagent | HCl or Acetic Acid | HCl or Acetic Acid | Precipitation of the final product | [7] |
| pH | ~4-5 | ~4-5 | Maximizes precipitation of the zwitterionic product |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 1-2 hours. Ethanol is eliminated during this step. The progress can be monitored by TLC.
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether (approx. 5-10 times the weight of the aniline).
-
Heat the mixture to ~250 °C with vigorous stirring. Maintain this temperature for 15-30 minutes. The cyclized product will precipitate upon cooling.
-
Cool the reaction mixture to room temperature. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry the solid under vacuum. This yields the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Protocol 2: Hydrolysis and Purification of this compound
-
Hydrolysis (Saponification): Suspend the crude ethyl ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours until the solid has completely dissolved and the reaction is complete (monitor by TLC by spotting for the disappearance of the starting ester).
-
Cool the resulting clear solution to room temperature.
-
Purification (Acid-Base): Filter the cooled solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or glacial acetic acid with stirring to acidify the solution to a pH of approximately 4-5.
-
A white or off-white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts and then with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60-80 °C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Gould-Jacobs synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoroquinoline-4-carboxylic Acid
Welcome to the technical support center for the purification of 6-fluoroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.[1]
Q2: What are the likely impurities I might encounter?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, and degradation products.[1] For instance, in syntheses involving the reaction of an aniline with a ketone, residual starting materials or incompletely cyclized intermediates may be present.[2] It is crucial to understand the synthetic route to anticipate potential impurities.
Q3: My purified product has a low melting point and appears discolored. What could be the issue?
A3: A low or broad melting point and discoloration are often indicative of residual impurities or solvent. Further purification by another method (e.g., column chromatography if recrystallization was initially used) or thorough drying under high vacuum may be necessary.
Q4: How can I assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile is a common setup.[3][4][5] Purity can be determined by the relative peak area of the main component.
Troubleshooting Guides
Recrystallization
Problem: The compound will not crystallize from the solvent.
-
Solution 1: Induce Crystallization. If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Solution 2: Increase Supersaturation. If the solution is not sufficiently concentrated, carefully evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
-
Solution 3: Change the Solvent System. The chosen solvent or solvent mixture may not be ideal. If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. For quinoline carboxylic acids, ethanol/water mixtures are often effective.[1]
Problem: The compound "oils out" instead of forming crystals.
-
Solution 1: Adjust the Cooling Rate. Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
-
Solution 2: Modify the Solvent System. The boiling point of the solvent may be too high, or the compound may be too soluble. Try a lower-boiling point solvent or increase the proportion of the anti-solvent in a mixed solvent system.
-
Solution 3: Redissolve and Re-cool. If the compound has oiled out, try reheating the solution to redissolve the oil, perhaps adding a small amount of additional "good" solvent, and then allow it to cool more slowly.
Column Chromatography
Problem: The compound is not moving from the origin on the silica gel column.
-
Solution 1: Increase the Polarity of the Mobile Phase. Carboxylic acids can be quite polar and may adhere strongly to the silica gel. Gradually increasing the polarity of the eluent, for example, by increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mobile phase, should facilitate elution.
-
Solution 2: Add an Acidic Modifier. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving peak shape.
Problem: Poor separation of the desired compound from impurities.
-
Solution 1: Optimize the Solvent System. Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that provides good separation between your compound and the impurities. A less polar solvent system will generally result in lower Rf values and potentially better separation.
-
Solution 2: Use a Gradient Elution. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities, followed by your compound of interest, and finally more polar impurities.
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
General Column Chromatography on Silica Gel
This is a starting point; the mobile phase will need to be optimized based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Quinolone Carboxylic Acids (Illustrative)
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, scalable, effective for removing major impurities. | Can have lower yields due to solubility of the compound in the mother liquor. May not remove closely related impurities. |
| Acid-Base Extraction | Variable | 70-95% | Good for separating acidic products from neutral or basic impurities. | May not be effective for removing other acidic impurities. Requires use of aqueous solutions and subsequent drying. |
| Column Chromatography | >99% | 50-80% | Can provide very high purity and separate closely related impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable than recrystallization. |
Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.
Table 2: Solubility of Structurally Similar Fluoroquinolones
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | [6] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Note: This data is for (R)-Ofloxacin, a structurally related fluoroquinolone, and should be used as a general guide for solvent selection.
Visualizations
References
- 1. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Challenges of Regioselective Quinoline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the regioselective synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the quinoline core.[3][4][5] This approach allows for the direct introduction of functional groups at specific positions of a pre-formed quinoline ring, bypassing the challenges of controlling regioselectivity during ring formation.[3] The choice of catalyst, directing groups, and reaction conditions can precisely control the site of functionalization.[6] For instance, different positions on the quinoline ring can be targeted by carefully selecting the appropriate catalytic system.[5]
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A4: The Skraup synthesis is notoriously exothermic.[7][8] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[7][8][9] Boric acid can also be used.[7][10]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[7]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[7]
Q5: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A5: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[7][11] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[7]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[7][12]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Friedländer Synthesis
Symptom: Formation of a mixture of regioisomers when using an unsymmetrical ketone.
Root Cause: The reaction between a 2-aminoaryl aldehyde or ketone and an unsymmetrical ketone can proceed through two different enolate intermediates, leading to two possible quinoline products.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of an acidic or basic catalyst can influence the regioselectivity. Experiment with both Brønsted and Lewis acids, as well as various bases, to determine the optimal catalyst for your specific substrates.[2]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction at different temperatures may favor the formation of one regioisomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a range of solvents with varying polarities.
-
Substrate Modification: If possible, modify the substituents on the ketone to electronically or sterically favor one reaction pathway.
Issue 2: Low Yield and Polymerization in the Doebner-von Miller Reaction
Symptom: A significant amount of intractable polymeric material is formed, leading to a low yield of the desired quinoline.[7]
Root Cause: The strong acidic conditions used in the Doebner-von Miller reaction can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone.[11][13]
Troubleshooting Steps:
-
Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[11][13]
-
Milder Acid Catalysts: While strong acids are often necessary, explore the use of milder Brønsted acids or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between the rate of the desired reaction and the rate of polymerization.[13]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.[7]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to disfavor polymerization.[13]
Quantitative Data Summary
| Synthesis Method | Key Challenge | Influencing Factor | Typical Yield Range | Reference |
| Friedländer Synthesis | Poor Regioselectivity | Unsymmetrical Ketone | Moderate to High (but mixture of isomers) | [2][14] |
| Combes Synthesis | Poor Regioselectivity | Unsymmetrical β-Diketone | Varies with substrate and conditions | [15] |
| Skraup Synthesis | Low Yield / Tar Formation | Harsh Reaction Conditions | Low to Good (highly substrate dependent) | [8][11][16] |
| Doebner-von Miller | Polymerization / Low Yield | Strong Acid Catalyst | Low to Moderate | [11][13] |
| C-H Functionalization | Site Selectivity | Catalyst and Directing Group | Good to Excellent | [3][4][5] |
Key Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic nature of the reaction.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (FeSO₄) (moderator)
-
Nitrobenzene (oxidizing agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add the aniline derivative and anhydrous glycerol.
-
Add ferrous sulfate to the mixture.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.
-
Add nitrobenzene to the reaction mixture.
-
Gently heat the mixture to initiate the reaction. Be prepared for a vigorous exothermic reaction. Maintain control by cooling the flask if necessary.
-
After the initial exothermic phase subsides, heat the mixture at reflux for several hours to complete the reaction.
-
After cooling, carefully pour the reaction mixture into a large volume of water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Isolate the crude quinoline by steam distillation.[12]
-
Extract the distillate with a suitable organic solvent (e.g., toluene), dry the organic layer, and purify the product by distillation under reduced pressure.[12]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the base-catalyzed synthesis of a substituted quinoline.
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Ketone with an α-methylene group
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).[12]
-
Add the ketone containing an α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (0.2 mmol, 20 mol%).[12]
-
Heat the mixture to reflux.[12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[12]
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing common issues in quinoline synthesis.
Caption: Regioselectivity challenge in the Friedländer synthesis with an unsymmetrical ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. du.edu.eg [du.edu.eg]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Fluoroquinolones
Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common stages in fluoroquinolone synthesis where side reactions occur?
A1: Side reactions are most frequently encountered during three key stages of fluoroquinolone synthesis:
-
Quinolone Core Formation: Primarily through the Gould-Jacobs reaction, where high temperatures can lead to thermal degradation and byproduct formation.
-
N-1 Alkylation: Introduction of the substituent at the N-1 position of the quinolone ring, where competition between N-alkylation and O-alkylation can occur.
-
C-7 Functionalization: Nucleophilic aromatic substitution to introduce the characteristic amine-containing side chain (e.g., piperazine), which can be prone to side reactions like dimerization or substitution at incorrect positions.
Q2: I am experiencing low yields and a significant amount of dark, tarry material in my Gould-Jacobs reaction. What is causing this and how can I fix it?
A2: The formation of tarry substances and low yields in the Gould-Jacobs reaction is typically due to thermal degradation of the reactants and/or product at the high temperatures required for cyclization (often >250 °C).[1] To mitigate this, careful optimization of reaction time and temperature is crucial. Using a high-boiling, inert solvent like Dowtherm A can help maintain a stable, even temperature.[1] Microwave-assisted synthesis can also be an effective method to reduce reaction times and minimize degradation.[2]
Q3: My N-1 alkylation is resulting in a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity for N-alkylation?
A3: The competition between N- and O-alkylation is a common challenge. The regioselectivity is influenced by several factors, including the solvent, base, and the nature of the alkylating agent.[3][4] Generally, polar aprotic solvents like DMF and strong bases tend to favor N-alkylation. The choice of the alkylating agent is also critical; for instance, using alkyl halides can favor N-alkylation.[4] A systematic screening of different solvents and bases is often necessary to optimize the reaction for a specific substrate.
Q4: During the introduction of piperazine at the C-7 position, I'm observing the formation of a dimeric byproduct. What causes this and how can it be prevented?
A4: Dimer formation can occur when a molecule of the fluoroquinolone intermediate reacts with another molecule of the same intermediate that has already been substituted with piperazine. This is more likely to happen if the reaction conditions are not carefully controlled. To minimize dimer formation, it is advisable to use a molar excess of piperazine and to control the reaction temperature and time. A well-defined experimental protocol, such as those developed for the synthesis of ciprofloxacin, can help minimize the formation of such byproducts.[5]
Troubleshooting Guides
Issue 1: Low Yield and Degradation in Gould-Jacobs Reaction
Symptoms:
-
Low isolated yield of the desired 4-quinolone-3-carboxylate intermediate.
-
Formation of dark, insoluble tar-like material.
-
Complex mixture of products observed by TLC or LC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and degradation in the Gould-Jacobs reaction.
Quantitative Data on Gould-Jacobs Reaction Optimization (Microwave Synthesis)
| Entry | Temperature (°C) | Time (min) | Yield (%) of 4-hydroxy-3-carboethoxyquinoline | Reference |
| 1 | 250 | 20 | Low (significant intermediate remaining) | [2][6] |
| 2 | 300 | 20 | 28 (degradation observed) | [2][6] |
| 3 | 300 | 5 | 47 | [2][6] |
Analysis: The data clearly shows that higher temperatures are necessary for the cyclization; however, prolonged reaction times at these temperatures lead to product degradation. A short reaction time at a high temperature provides the optimal yield.[2][6]
Issue 2: Poor Regioselectivity in N-1 Alkylation (N- vs. O-Alkylation)
Symptoms:
-
Formation of two distinct product spots on TLC, corresponding to N- and O-alkylated isomers.
-
NMR analysis confirms the presence of both isomers.
-
Difficulty in separating the two isomers by standard purification methods.
Logical Relationship Diagram for Optimizing N-Alkylation:
Caption: Factors influencing the regioselectivity of N-1 alkylation.
Experimental Protocol: Selective N-1 Alkylation of a 4-Quinolone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the 4-quinolone starting material (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 3: Side Product Formation in C-7 Nucleophilic Aromatic Substitution
Symptoms:
-
Presence of a higher molecular weight byproduct in LC-MS analysis, potentially corresponding to a dimer.
-
Multiple product spots on TLC that are difficult to separate.
-
Lower than expected yield of the desired C-7 substituted fluoroquinolone.
Experimental Workflow to Minimize Side Products:
Caption: Workflow for minimizing side products during C-7 substitution.
Experimental Protocol: C-7 Substitution with Piperazine (Ciprofloxacin Synthesis Example) [5]
-
Reactant Setup: In a round-bottom flask, dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Piperazine Addition: Add piperazine (4 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to 7 by adding 4 N HCl, which will cause the ciprofloxacin to precipitate.
-
Isolation and Purification: Allow the precipitation to complete in a refrigerator at 4 °C. Filter the solid product, wash it sequentially with water and acetone, and then dry it to obtain the final product.
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize common side reactions encountered during the synthesis of fluoroquinolones, leading to improved yields and purity of the final products.
References
Technical Support Center: Improving the Solubility of 6-Fluoroquinoline-4-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-fluoroquinoline-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of many this compound derivatives is primarily due to their molecular structure. These compounds are often aromatic heterocyclic molecules with a lipophilic nature.[1] The rigid, planar structure and the presence of hydrophobic substituents can lead to strong crystal lattice energy, making it difficult for water molecules to break the crystal structure and solvate the individual molecules.[2]
Q2: What is the typical pH-solubility profile of a this compound derivative?
A2: this compound derivatives are typically zwitterionic compounds, meaning they have both an acidic (carboxylic acid) and a basic (often a piperazine ring) functional group.[3][4] This results in a characteristic "U"-shaped pH-solubility profile. The lowest solubility is observed near the isoelectric point (neutral pH), while solubility increases significantly in both acidic (pH < 5) and alkaline (pH > 10) conditions.[4]
Q3: What is the quickest method to try and solubilize a new this compound derivative for an in vitro assay?
A3: The most common initial approach is to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.[1][2] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of compounds.[1]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a very common issue that occurs when the DMSO concentration decreases significantly upon dilution, causing the poorly soluble compound to "crash out" of the solution.[1][5] Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Q5: Can solubilizing agents affect my experimental results?
A5: Yes, this is a critical consideration. Excipients used to enhance solubility, such as co-solvents, surfactants, or cyclodextrins, can have their own biological effects.[1] It is essential to run vehicle controls in your experiments. The vehicle control should contain the same concentration of the solubilizing agent as the test samples but without the this compound derivative.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation from DMSO Stock Upon Aqueous Dilution
This guide provides a systematic approach to troubleshoot and overcome the precipitation of your this compound derivative when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Step-by-Step Troubleshooting:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration exceeds the compound's solubility in the aqueous medium.[1] Try preparing serial dilutions to determine the maximum concentration that remains in solution.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess its impact on your assay.
-
Adjust Buffer pH: Since the solubility of these compounds is pH-dependent, adjusting the pH of your aqueous buffer can significantly increase solubility.[5] For these weakly basic compounds, lowering the pH will promote the formation of the more soluble protonated form.[5] Conduct small-scale tests to find a pH that maintains solubility without compromising the integrity of your assay.
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, preventing their precipitation.[5]
-
Incorporate Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][6]
-
Prepare a Nanosuspension: Nanonization involves reducing the particle size of the drug to the nanometer range, which can enhance both the dissolution rate and saturation solubility.[7][8]
Issue 2: Difficulty in Preparing a Concentrated Stock Solution
If you are struggling to dissolve the this compound derivative in common organic solvents to create a stock solution, consider the following:
-
Try Alternative Solvents: Besides DMSO, consider other organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol. Perform small-scale solubility tests to identify a suitable solvent.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[2]
-
pH Adjustment of the Stock Solution: For some derivatives, creating a salt form in the stock solution by adding a small amount of acid or base can improve solubility in the organic solvent.
Data on Solubility Enhancement Strategies
Salt and Co-crystal Formation
Formation of salts or co-crystals with pharmaceutically acceptable acids is a highly effective method to improve the aqueous solubility of fluoroquinolones.[3][9][10] Dicarboxylic acids are commonly used for this purpose.[3][11]
| Fluoroquinolone | Co-former (Dicarboxylic Acid) | Solubility Enhancement (x-fold increase) | Reference |
| Ciprofloxacin | Glutaric acid | 7.3 | [3][11] |
| Ciprofloxacin | Pimelic acid | 9.6 | [3][11] |
| Enrofloxacin | Suberic acid | 11.7 | [3][11] |
| Enrofloxacin | Azelaic acid | 15.6 | [3][11] |
| Pefloxacin | Succinic acid | 838 (in phosphate buffer) | [11][12] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a this compound derivative at different pH values.
Materials:
-
The this compound derivative powder
-
A series of buffers with pH values ranging from 2 to 12
-
Vials or tubes
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound powder to a fixed volume of each buffer solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (e.g., in µg/mL or mM) against the pH of the buffers.
Protocol 2: Preparation of a Co-crystal by Liquid-Assisted Grinding
Objective: To prepare a co-crystal of a this compound derivative with a dicarboxylic acid to enhance solubility.
Materials:
-
This compound derivative
-
Co-former (e.g., succinic acid)
-
Mortar and pestle or a ball mill
-
A small amount of a suitable solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Weigh stoichiometric amounts of the this compound derivative and the co-former (e.g., a 1:1 molar ratio).
-
Place the powders in the mortar or ball mill.
-
Add a few drops of the solvent to moisten the powder mixture.
-
Grind the mixture for a specific period (e.g., 30-60 minutes).
-
Collect the resulting powder and allow it to dry.
-
Characterize the solid form using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.
-
Evaluate the solubility of the co-crystal using Protocol 1.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Vials, shaker, centrifuge, and analytical instrument as in Protocol 1
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the compound powder to each cyclodextrin solution.
-
Follow steps 2-5 from Protocol 1 to determine the apparent solubility of the compound in each cyclodextrin concentration.
-
Plot the apparent solubility of the compound against the concentration of HP-β-CD to create a phase solubility diagram.
Key Solubility Enhancement Strategies
The following diagram illustrates the main approaches to consider when dealing with a poorly soluble this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. ptfarm.pl [ptfarm.pl]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bacterial Resistance to Fluoroquinolone Antibiotics
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome bacterial resistance to fluoroquinolone antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your research.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for a novel fluoroquinolone compound against a known resistant strain.
-
Question: My MIC assays for a new fluoroquinolone derivative are showing high variability between replicates. What could be the cause?
-
Answer: Inconsistent MIC values can stem from several factors related to both the compound and the experimental setup.[1] Fluoroquinolones can chelate divalent cations like Mg²⁺ and Ca²⁺ present in standard culture media, which can affect their bioavailability and activity.[1] Additionally, the density of the bacterial inoculum is critical; variations in the starting number of bacteria can significantly impact the apparent MIC.[1] Photodegradation is another concern, as some fluoroquinolones are light-sensitive, leading to a decrease in effective concentration.[1]
Troubleshooting Steps:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium has standardized concentrations of divalent cations, ensuring consistent compound activity.[1]
-
Standardize Inoculum Preparation: Always prepare your bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of your fluoroquinolone compound for each experiment and protect them from light.[1]
-
Verify Solubility: Confirm the optimal solvent and pH for your specific compound, as many fluoroquinolones have pH-dependent solubility.[1]
-
Issue 2: A potential efflux pump inhibitor (EPI) fails to potentiate fluoroquinolone activity in a resistant strain known to overexpress efflux pumps.
-
Question: I'm testing a putative EPI, but I don't observe a significant reduction in the fluoroquinolone MIC. Why is this happening?
-
Answer: The lack of synergy could be due to several reasons. The target efflux pump may not be the primary mechanism of resistance for the tested fluoroquinolone in that specific bacterial strain. Bacteria can possess multiple types of efflux pumps, and the inhibitor might not be effective against the relevant one.[2] For instance, the Resistance-Nodulation-Division (RND) family is predominant in Gram-negative bacteria, while the Major Facilitator Superfamily (MFS) is common in Gram-positive bacteria.[2][3] It is also possible that other resistance mechanisms, such as target site mutations in DNA gyrase or topoisomerase IV, are contributing to the high-level resistance, masking the effect of the EPI.[4][5]
Troubleshooting Steps:
-
Characterize the Resistance Mechanism: Confirm the overexpression of the target efflux pump using RT-qPCR. Also, sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for target site mutations.
-
Test a Panel of Strains: Use a panel of resistant strains with well-characterized resistance mechanisms to determine the spectrum of activity for your EPI.
-
Optimize EPI Concentration: Perform a checkerboard assay to test a wide range of concentrations for both the fluoroquinolone and the EPI to identify the optimal synergistic concentrations.
-
Consider EPI Toxicity: Ensure the EPI concentration used is not toxic to the bacteria on its own, which could be misinterpreted as a synergistic effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to fluoroquinolones?
A1: Bacteria primarily develop resistance to fluoroquinolones through three main mechanisms:
-
Target Enzyme Mutations: Alterations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), reduce the binding affinity of fluoroquinolones.[3][5][6] In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, it is typically topoisomerase IV.[5][7]
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, reduces the intracellular concentration of the drug.[8][9]
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[2]
Q2: How can I determine if efflux pump activity is contributing to fluoroquinolone resistance in my bacterial isolates?
A2: A common method is to perform MIC susceptibility testing in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or reserpine.[4] A significant reduction (typically four-fold or greater) in the MIC of the fluoroquinolone in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.[10]
Q3: What are some promising strategies to overcome fluoroquinolone resistance?
A3: Current research focuses on several key strategies:
-
Development of Novel Fluoroquinolones: Designing new fluoroquinolone molecules that can evade existing resistance mechanisms, for example, by having dual-targeting capabilities or being poor substrates for efflux pumps.[3][11]
-
Efflux Pump Inhibitors (EPIs): Using non-antibiotic compounds to block efflux pumps, thereby restoring the efficacy of existing fluoroquinolones.[4][12] Several EPIs are in preclinical development.
-
Combination Therapy: Combining fluoroquinolones with other classes of antibiotics (e.g., β-lactams, aminoglycosides) or with non-antibiotic adjuvants to achieve synergistic effects and reduce the likelihood of resistance development.[13][14][15]
Q4: Are there any clinically approved efflux pump inhibitors available?
A4: As of now, no efflux pump inhibitors have been clinically approved for use in combination with antibiotics.[4][16] However, research is ongoing, and some studies are exploring the repurposing of already approved drugs for their EPI-like activity.[16]
Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on Levofloxacin MIC in Pseudomonas aeruginosa
| Strain | Levofloxacin MIC (µg/mL) | Levofloxacin + EPI (MC-04,124) MIC (µg/mL) | Fold Reduction in MIC |
| Strain A | 128 | 8 | 16 |
| Strain B | 64 | 4 | 16 |
| Strain C | 32 | 2 | 16 |
| Strain D | 16 | 1 | 16 |
Data synthesized from a study on the effect of an EPI on levofloxacin activity.[10]
Table 2: Synergistic Activity of Ciprofloxacin with Repurposed Drugs against NorA-overexpressing Staphylococcus aureus
| Compound | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin + Compound MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |
| Raloxifene | 32 | 1 | ≤0.5 |
| Pyrvinium | 32 | 2 | ≤0.5 |
Data from a study on repurposing approved drugs as NorA efflux pump inhibitors. A FICI of ≤0.5 indicates synergy.[16]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a fluoroquinolone antibiotic against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in an appropriate broth medium to the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of the fluoroquinolone compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.[1]
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of a fluoroquinolone and an efflux pump inhibitor (EPI).
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of the fluoroquinolone horizontally and the EPI vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension as described in the MIC assay protocol.
-
-
Incubation:
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
-
Visualizations
Caption: Mechanisms of bacterial resistance to fluoroquinolones.
Caption: Workflow for synergy testing using a checkerboard assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluoroquinolone resistance among Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. frontiersin.org [frontiersin.org]
- 14. In vitro synergy and selection of resistance by fluoroquinolones plus amikacin or beta-lactams against extended-spectrum beta-lactamase-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination antibiotic therapy for multidrug-resistant, gram-negative bacteria | Infection Update [infectweb.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Novel Quinolone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of novel quinolone derivatives during drug development.
Frequently Asked Questions (FAQs)
Q1: My novel quinolone derivative is showing significant cytotoxicity in initial screenings. What are the immediate next steps?
A1: High initial cytotoxicity is a common challenge. The immediate steps involve characterizing the nature of the toxicity and exploring structural modifications.
-
Determine the Type of Cell Death: Use assays to distinguish between apoptosis and necrosis to understand the mechanism.
-
Assess Mitochondrial Toxicity: Quinolones can impact mitochondrial function. Evaluate mitochondrial membrane potential (ΔΨm) and oxidative stress levels. Increased oxidative stress is a known feature of fluoroquinolone toxicity.[1]
-
Review the Structure-Toxicity Relationship (STR): Analyze the structure of your derivative. Modifications at different positions on the quinolone core have known toxicological implications. For example, a halogen atom at position 8 can increase the potential for phototoxicity.[2] The substituent at the C7 position is crucial for interaction with topoisomerase II and can influence antitumor properties.[3]
-
Perform Dose-Response Analysis: Conduct a comprehensive dose-response study to determine the 50% inhibitory concentration (IC50). This will help quantify the cytotoxicity and establish a baseline for comparing modified derivatives.
Q2: How can I proactively design quinolone derivatives with a lower potential for neurotoxicity?
A2: Quinolone-induced neurotoxicity is often linked to off-target effects on the central nervous system (CNS).[4] Proposed mechanisms involve the inhibition of GABA receptors and activation of N-methyl-D-aspartate (NMDA) receptors.[5]
-
Limit Blood-Brain Barrier Penetration: Modify the physicochemical properties (e.g., polarity, size) of your molecule to reduce its ability to cross the blood-brain barrier.
-
Evaluate GABA Receptor Binding: Screen your derivatives for their potential to interact with GABA receptors. Some quinolones can displace GABA from its binding sites, leading to CNS excitation.
-
Structure-Activity Relationship (SAR) for Neurotoxicity: Certain structural features are associated with higher neurotoxicity. For instance, some studies suggest that modifications at the C7 position can influence GABA receptor inhibition. The excitatory potential of different quinolones varies, with compounds like ofloxacin and ciprofloxacin being among the least excitatory.[5]
Q3: What are the key considerations for assessing the cardiotoxicity of new quinolone derivatives?
A3: The primary cardiotoxic effect of quinolones is the prolongation of the QT interval, which can lead to a serious arrhythmia called torsades de pointes.[6] This is a class effect, but the potency varies significantly among derivatives.[6]
-
hERG Channel Assay: The underlying mechanism is the blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel.[6] An early-stage in vitro hERG assay is critical to assess the potential for QT prolongation.
-
ECG Monitoring in Animal Models: In preclinical animal studies, ECG monitoring is essential to detect any drug-induced changes in the QT interval.[6]
-
Risk Factors: Be aware that the risk of cardiotoxicity increases in patients with pre-existing conditions that predispose them to arrhythmias or those taking other QT-prolonging medications.[2][6]
Q4: My synthesis protocol is producing impurities. Can these affect the toxicity profile of my final compound?
A4: Absolutely. Impurities, including regioisomers, by-products from self-condensation, or residual catalysts, can have their own toxicological profiles, leading to inaccurate results in your toxicity assays.[7] It is crucial to implement robust purification and analytical methods.
-
Purification: Techniques like steam distillation or chromatography are often necessary to remove tar and other impurities common in quinolone synthesis reactions like the Skraup synthesis.[8]
-
Analytical Characterization: Use methods like HPLC, LC-MS, and NMR to confirm the purity and structural integrity of your final compound before conducting any biological assays.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid causing cell damage.[9] |
| Compound Precipitation | Check the solubility of your derivative in the culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure the solvent itself is not toxic at the concentration used). |
| Inconsistent Incubation Times | Standardize the incubation time for compound exposure across all plates and experiments. |
| Edge Effects on Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can concentrate the compound and affect cell viability. Fill outer wells with sterile saline or medium. |
Issue 2: Unexpected Phototoxicity Observed in an In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Structural Predisposition | Derivatives with a halogen (especially fluorine) at the C8 position of the quinolone ring have a high potential for phototoxicity.[2] |
| Ambient Light Exposure | Standard laboratory lighting can be sufficient to induce a phototoxic response. Conduct experiments in the dark or under red light to establish a non-irradiated baseline. |
| Assay Endpoint Interference | Ensure the dye or reagent used in your viability assay (e.g., Neutral Red) is not photoreactive itself or does not interfere with the phototoxicity measurement. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Quinolones in In Vitro Assays
| Compound | Cell Line | Assay | Concentration Range | IC50 / Effect | Reference |
| Ciprofloxacin | Rabbit Tenocytes | Cytotoxicity | 1 µM - 1 mM | Significant toxicity after 72h | [1] |
| Gemifloxacin | Human Topoisomerase IIα/IIβ | DNA Relaxation | 10 - 300 µM | Inhibition around 300 µM | [10] |
| Ciprofloxacin | Human Topoisomerase IIα/IIβ | DNA Relaxation | 10 - 300 µM | Inhibition around 300 µM | [10] |
| Nalidixic Acid | Vicia faba roots | Micronucleus Test | 0.01 - 10 mg/Kg | Significant genotoxicity at 1 and 10 mg/Kg | [11] |
| Ciprofloxacin | Vicia faba roots | Micronucleus Test | 0.005 - 5 mg/Kg | Significant genotoxicity at 0.5 and 5 mg/Kg | [11] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general workflow for assessing the effect of novel quinolone derivatives on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Cardiotoxicity Potential via hERG Patch-Clamp Assay
This protocol outlines the key steps for evaluating the inhibitory effect of a compound on the hERG potassium channel, a primary indicator of pro-arrhythmic risk.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a manual or automated patch-clamp system.
-
Cell Preparation: Prepare a single-cell suspension and place it in the recording chamber.
-
Patching: Achieve a high-resistance "giga-seal" between the micropipette and a single cell to isolate it electrically.
-
Recording Baseline Current: Apply a specific voltage-clamp protocol to elicit and record the hERG current (IKr) under baseline conditions (vehicle control).
-
Compound Application: Perfuse the recording chamber with a solution containing the test quinolone derivative at various concentrations.
-
Recording Post-Treatment Current: After a sufficient incubation period, apply the same voltage-clamp protocol and record the hERG current in the presence of the compound.
-
Data Analysis: Measure the reduction in the hERG current tail peak at each concentration compared to the baseline. Calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.
Visualizations
Caption: Workflow for preclinical toxicity assessment of novel quinolones.
Caption: Proposed signaling pathways in quinolone-induced neurotoxicity.
Caption: Key structure-toxicity relationships for quinolone derivatives.
References
- 1. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone toxicity: methods of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: cardioprotective or cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Microwave-Assisted Gould-Jacobs Reaction
Welcome to the technical support center for the optimization of the microwave-assisted Gould-Jacobs reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of quinoline derivatives via this powerful method.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the Gould-Jacobs reaction compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods for the Gould-Jacobs reaction. These include dramatically reduced reaction times (often from hours to minutes), generally higher product yields, and improved product purity.[1][2] This efficiency stems from the direct and rapid heating of the reaction mixture by the microwave irradiation.[2]
Q2: How do I choose an appropriate solvent for a microwave-assisted Gould-Jacobs reaction?
A2: The choice of solvent is critical for the success of the reaction. Polar solvents such as DMF, DMSO, and ethanol are commonly used because they couple effectively with microwave irradiation, leading to efficient heating.[1] However, solvent-free conditions, where an excess of a liquid reagent like diethyl ethoxymethylenemalonate serves as the solvent, can be a highly effective and greener alternative, minimizing solvent waste.[1][3] The ideal solvent will depend on the solubility of your specific reactants and the target reaction temperature.
Q3: Can I use a household microwave oven for this reaction?
A3: It is strongly advised not to use a domestic microwave oven for chemical synthesis. Household ovens lack the necessary controls for temperature and pressure, which can lead to poor reproducibility and significant safety hazards, particularly when working with flammable organic solvents.[1] Dedicated scientific microwave reactors are equipped with the required safety features and allow for precise control over reaction parameters.[1]
Q4: What is a suitable starting point for microwave power settings?
A4: While power settings can range from 100W to 300W, it is more crucial to control the reaction temperature.[1] Modern microwave reactors allow for direct temperature monitoring and control, which is the most critical parameter for achieving successful and reproducible results.[1]
Q5: How do substituents on the aniline starting material affect the reaction outcome?
A5: The electronic nature of substituents on the aniline ring can significantly influence the Gould-Jacobs reaction. The reaction is generally more effective for anilines that possess electron-donating groups at the meta-position.[3][4] Electron-withdrawing groups can make the aniline less nucleophilic, potentially requiring higher temperatures or longer reaction times to achieve good conversion.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the Gould-Jacobs reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the intermediate and final product.[5] For real-time monitoring in some advanced setups, in-situ Raman spectroscopy can be employed.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted Gould-Jacobs reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Yield | - Incomplete cyclization due to insufficient temperature.- Decomposition of starting materials or product at high temperatures.- Poor absorption of microwave energy.- Impure reagents. | - Gradually increase the reaction temperature. The cyclization step often requires temperatures of 250-300°C.- Optimize the reaction time; prolonged heating can lead to degradation.- If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, ethanol) to improve microwave absorption.- Ensure high purity of starting materials and use anhydrous conditions if necessary. | [5] |
| Formation of Dark Tarry Materials | - Decomposition at excessively high temperatures.- Prolonged reaction time. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Consider using an inert atmosphere (e.g., nitrogen or argon). | [5] |
| Formation of Decarboxylated Byproduct | - Excessively high reaction temperature and/or pressure in a sealed vessel. | - Carefully control and potentially lower the reaction temperature.- Monitor the pressure in the reaction vessel and adjust conditions to keep it within safe limits. | [5] |
| Product is a Viscous Oil or Difficult to Crystallize | - Presence of impurities.- Residual high-boiling solvent. | - Purify the crude product using column chromatography.- Ensure thorough removal of any high-boiling solvent under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. | [5] |
| Inconsistent Results/Poor Reproducibility | - Inconsistent positioning of the reaction vessel in the microwave cavity.- Variations in the quality of starting materials. | - Ensure the reaction vessel is placed in the same position for each experiment to maintain consistent energy absorption.- Use reagents from the same batch or ensure consistent purity. | [1] |
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the effect of temperature and reaction time on the isolated yield of the product from the reaction of aniline and diethyl ethoxymethylenemalonate (DEEM) under microwave irradiation.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Pressure (bar) |
| 1 | 250 | 7.5 | 1 | 2 to 5 |
| 2 | 300 | 7.5 | 37 | 4 to 15 |
| 3 | 250 | 15 | 9 | 3 to 6 |
| 4 | 300 | 15 | 28 | 24 |
| 5 | 300 | 5 | 47 | Not Reported |
Analysis: The data clearly indicates that higher temperatures are essential for the intramolecular cyclization step. At 250°C, the yield remains low even with longer reaction times. Increasing the temperature to 300°C significantly boosts the yield. However, extending the reaction time at this high temperature can lead to product degradation, as seen by the decrease in yield from 5 to 15 minutes. An optimal balance of high temperature and short reaction time is key to maximizing the yield.[3][7]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Reaction (Solvent-Free)
This protocol describes a general procedure for the microwave-assisted synthesis of 4-hydroxyquinoline derivatives using an excess of diethyl ethoxymethylenemalonate (DEEM) as both a reagent and a solvent.
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reactor vials (e.g., 2.5 mL)
-
Magnetic stir bar
-
Ice-cold acetonitrile for washing
-
Microwave synthesis system (e.g., Biotage® Initiator+)
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq., e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq., e.g., 1.21 mL, 6.0 mmol).[1]
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 250°C or 300°C) and hold for the optimized reaction time (e.g., 5-15 minutes).[1]
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C before opening).
-
A precipitate of the product should form upon cooling.
-
Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).[1]
-
Dry the purified solid under vacuum.
-
Analyze the product for purity and identity using methods such as HPLC-MS and NMR.[1]
Protocol 2: Conventional Heating Gould-Jacobs Reaction
This protocol outlines the traditional two-step procedure using conventional heating.
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Non-polar solvent for precipitation (e.g., hexane or petroleum ether)
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[5]
-
Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[5]
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the anilidomethylenemalonate intermediate.[5]
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[5]
-
Monitor the cyclization by TLC or LC-MS.[5]
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.[5]
-
Collect the solid by filtration and wash with the same non-polar solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the microwave-assisted Gould-Jacobs synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the Gould-Jacobs reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study: 6-Fluoroquinoline-4-carboxylic Acid vs. Nalidixic Acid
A comprehensive guide for researchers and drug development professionals, offering a detailed comparison of the physicochemical properties, antibacterial activity, mechanism of action, pharmacokinetics, and toxicity of 6-fluoroquinoline-4-carboxylic acid and the first-generation quinolone, nalidixic acid.
This guide provides an objective comparison of this compound, a representative of the fluoroquinolone class, and nalidixic acid, the progenitor of the quinolone antibiotics. The introduction of a fluorine atom at position 6 of the quinolone structure significantly enhances the antibacterial spectrum and potency. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the key differences and advancements, supported by available experimental data.
Physicochemical Properties
The fundamental structural and chemical properties of a drug molecule are critical determinants of its biological activity and pharmacokinetic profile. Below is a comparison of the key physicochemical properties of this compound and nalidixic acid.
| Property | This compound | Nalidixic Acid[1] |
| Chemical Structure | A quinolone core with a fluorine atom at position 6 and a carboxylic acid at position 4. | A naphthyridinone core with an ethyl group at position 1, a methyl group at position 7, and a carboxylic acid at position 3. |
| Molecular Formula | C₁₀H₆FNO₂ | C₁₂H₁₂N₂O₃[1] |
| Molecular Weight | 191.16 g/mol | 232.24 g/mol [1] |
| Appearance | Solid | Pale buff, crystalline powder |
| Solubility | Data not available | Slightly soluble in water, soluble in organic solvents and alkaline solutions. |
| pKa | Data not available | 6.0 |
Antibacterial Activity & Mechanism of Action
The primary therapeutic value of these compounds lies in their ability to inhibit bacterial growth. The addition of a fluorine atom in this compound leads to a broader and more potent antibacterial effect compared to nalidixic acid.
Mechanism of Action
Both this compound and nalidixic acid are inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination.[2] By binding to these enzymes, they stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[2] Fluoroquinolones, including this compound, generally exhibit more potent inhibition of these enzymes compared to nalidixic acid.
dot
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Antibacterial Spectrum and Potency
6-Fluoroquinolones exhibit a broader spectrum of activity, including activity against Gram-positive bacteria and Pseudomonas aeruginosa, which are often resistant to nalidixic acid.[3] The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound Derivative (Enrofloxacin) MIC (µg/mL)[4] | Nalidixic Acid MIC (µg/mL) |
| Escherichia coli | 0.022 - 0.03 | ≥ 32 (resistant strains)[5] |
| Staphylococcus aureus | 0.0925 - 64 | Resistant (MICs often > 250)[3] |
| Pseudomonas aeruginosa | 0.05 | 700 - 1250[6][7] |
Note: Direct MIC data for this compound was not available. Data for enrofloxacin, a closely related 6-fluoroquinolone derivative, is presented as a representative of the class.
DNA Gyrase Inhibition
The inhibitory activity against DNA gyrase is quantified by the IC50 value, the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 3: DNA Gyrase Inhibition (IC50)
| Compound | IC50 (µM) |
| 6-Fluoroquinolone Derivative (Levofloxacin) | 2.50 ± 0.14[8] |
| Nalidixic Acid | Data not consistently reported in µM, but significantly higher than fluoroquinolones. |
Note: Direct IC50 data for this compound was not available. Data for levofloxacin, a clinically relevant fluoroquinolone, is provided for comparison.
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Fluoroquinolones generally exhibit improved pharmacokinetic properties over nalidixic acid, leading to better tissue penetration and longer half-lives.
Table 4: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound Derivative (DW-116)[9] | Nalidixic Acid[10] |
| Cmax (Maximum Concentration) | Dose-dependent | Data varies |
| Tmax (Time to Cmax) | Rapid | ~1-2 hours |
| T1/2 (Half-life) | Longer than ciprofloxacin and rufloxacin | 0.75 and 2.5 hours (two phases in humans) |
| AUC (Area Under the Curve) | Dose-dependent | Data varies |
| Bioavailability (%) | ~90-99% (oral) | Well absorbed |
Note: Pharmacokinetic data for a specific this compound derivative (DW-116) in rats is presented. Human pharmacokinetic data for nalidixic acid is also included for context.
dot
Caption: Workflow for MIC determination via broth microdilution.
Toxicity Profile
The safety profile of an antibiotic is a critical consideration in its clinical utility. While effective, both classes of compounds are associated with potential adverse effects.
Table 5: Acute Oral Toxicity (LD50)
| Compound | Species | LD50 (mg/kg) |
| Fluoroquinolone (Levofloxacin) | Mouse | 1,881 (male), 1,803 (female)[11] |
| Rat | 1,478 (male), 1,507 (female)[11] | |
| Nalidixic Acid | Mouse | 3300 |
| Rat | 1160 |
Note: Direct LD50 data for this compound was not available. Data for the fluoroquinolone levofloxacin is provided as a representative of the class.
Fluoroquinolones, as a class, have been associated with a range of adverse effects, including tendinopathy, central nervous system effects, and phototoxicity. Nalidixic acid can also cause gastrointestinal and central nervous system side effects.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound and nalidixic acid)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock drug solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and achieves the target bacterial concentration.
-
Include a growth control well (inoculum without drug) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16][17][18]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add a defined amount of DNA gyrase to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel at a constant voltage to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
The IC50 value is determined by plotting the percentage of inhibition of supercoiling against the drug concentration.
-
dot
Caption: Key structural differences and their impact.
Conclusion
The comparative analysis of this compound and nalidixic acid highlights the significant advancements made in the quinolone class of antibiotics. The introduction of a fluorine atom at the 6th position of the quinolone ring, as seen in this compound, results in a substantial improvement in antibacterial potency and a broader spectrum of activity. This includes enhanced efficacy against Gram-positive bacteria and Pseudomonas aeruginosa, which are largely resistant to nalidixic acid. Furthermore, fluoroquinolones generally possess more favorable pharmacokinetic profiles, allowing for better tissue distribution and less frequent dosing. While toxicity remains a concern for the fluoroquinolone class, the overall therapeutic advantages over older quinolones like nalidixic acid are evident. This guide provides a foundational understanding for researchers and drug developers in the continued pursuit of novel and effective antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 3. Population analysis of susceptibility to ciprofloxacin and nalidixic acid in Staphylococcus, Pseudomonas aeruginosa, and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 5. jidc.org [jidc.org]
- 6. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
The Evolving Landscape of 6-Fluoroquinolones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of 6-fluoroquinoline derivatives is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of these compounds, focusing on their anticancer and antibacterial activities, supported by experimental data and detailed methodologies.
The 6-fluoroquinoline scaffold has proven to be a versatile pharmacophore, giving rise to a multitude of derivatives with potent biological activities. Strategic modifications to the core structure have been shown to dramatically influence their therapeutic properties, shifting their spectrum of activity from potent antibacterial agents to promising anticancer compounds. This guide will delve into the key structural modifications that govern this functional switch, presenting quantitative data to facilitate a clear comparison between different derivatives.
Shifting the Paradigm: From Antibacterial to Anticancer Agents
The quintessential 6-fluoroquinolone antibacterial agents, such as ciprofloxacin and norfloxacin, primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, recent research has unveiled the significant potential of this class of compounds as anticancer agents. This transition in activity is largely dictated by modifications at the C-7 position and the C-3 carboxylic acid moiety of the quinolone ring.[2]
Hybridization of the 6-fluoroquinoline core with other biologically active entities, such as N-acylarylhydrazones, oxadiazoles, and semicarbazides, has been a particularly fruitful strategy for enhancing antiproliferative potential.[3] These modifications often lead to a change in the drug's primary target from bacterial topoisomerases to human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[2][4] Inhibition of human topoisomerase II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Comparative Anticancer Activity of 6-Fluoroquinoline Derivatives
The anticancer efficacy of various 6-fluoroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ciprofloxacin-Thiadiazole Hybrid (Compound 25) | MCF-7 (Breast) | 3.26 | Doxorubicin | 2.25 - 3.48 |
| A549 (Lung) | 10.53 | |||
| SKOV-3 (Ovarian) | 5.08 | |||
| N-4 Substituted Ciprofloxacin (Compound 13) | PC3 (Prostate) | 2.02 | Cisplatin | 13.1 |
| Ciprofloxacin-1,2,3-Triazole Hybrid (Compound 4) | U-87 (Glioblastoma) | 1.2 | Cisplatin | 28.3 |
| MCF-7 (Breast) | 10.58 | 26.9 | ||
| A549 (Lung) | 29.4 | 30.4 | ||
| Ciprofloxacin Derivative (Compound 22) | SKMEL-3 (Melanoma) | 7.7 | Etoposide | 0.18 - 11.6 |
| MCF-7 (Breast) | 2.9 | |||
| A431 (Epidermoid) | 3.7 | |||
| EJ (Bladder) | 3.9 | |||
| SW480 (Colon) | 4.3 | |||
| KB (Cervical) | 17 |
Structure-Activity Relationship for Anticancer Activity
The following diagram illustrates the key structural modifications on the 6-fluoroquinoline core that influence its anticancer activity.
Caption: Key structural modifications of the 6-fluoroquinoline core impacting anticancer activity.
Comparative Antibacterial Activity of 6-Fluoroquinoline Derivatives
While the focus has shifted towards their anticancer potential, the antibacterial properties of 6-fluoroquinolones remain a critical area of study, especially in the face of rising antibiotic resistance. The minimum inhibitory concentration (MIC) is a key parameter for evaluating their antibacterial efficacy.
| Derivative | Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ciprofloxacin | P. aeruginosa | 0.26 | - | - |
| MRSA | - | Moxifloxacin | 0.049 | |
| Moxifloxacin | MRSA | 0.049 | - | - |
| Norfloxacin | MRSA | 1.172 | - | - |
| Ofloxacin | P. aeruginosa | 3.33 | - | - |
| Compound 8f | MRSA 10-05 | 0.25 - 1 | Gemifloxacin | 8 - 128 fold less potent |
| S. hemolyticus 1002 | 0.25 - 1 | Ciprofloxacin | 8 - 128 fold less potent | |
| S. aureus 10-03 | 0.25 - 1 | Levofloxacin | 2 - 64 fold less potent |
Structure-Activity Relationship for Antibacterial Activity
The following diagram outlines the structural features of 6-fluoroquinolones that are crucial for their antibacterial action.
Caption: Key structural features of 6-fluoroquinolones for antibacterial activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of human topoisomerase II, which is crucial for its anticancer mechanism.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer
-
Test compounds (6-fluoroquinoline derivatives)
-
Etoposide (positive control)
-
Stop solution (e.g., containing SDS and EDTA)
-
Proteinase K
-
Agarose gel
-
Ethidium bromide
-
Loading dye
Procedure:
-
Prepare a reaction mixture containing the 10x reaction buffer and supercoiled plasmid DNA on ice.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control (etoposide).
-
Initiate the reaction by adding the human topoisomerase II enzyme to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Digest the protein by adding proteinase K and incubating at 37°C for 15-30 minutes.
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linearized).
-
Visualize the DNA bands under UV light and document the results. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
The following workflow diagram illustrates the topoisomerase II inhibition assay.
Caption: Experimental workflow for the Topoisomerase II inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (6-fluoroquinoline derivatives)
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by culturing the bacteria in MHB overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[1]
-
Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the 96-well microtiter plates using MHB.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.[1]
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds (6-fluoroquinoline derivatives)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Stain the cells with the PI/RNase A staining solution and incubate in the dark at room temperature for 20-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence.
-
The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
References
- 1. benchchem.com [benchchem.com]
- 2. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the continued development of novel antibiotics with improved efficacy against challenging pathogens. This guide provides an objective comparison of the in vitro and in vivo performance of several novel fluoroquinolones, including delafloxacin, finafloxacin, and sitafloxacin. The information presented is supported by experimental data to aid researchers in evaluating their potential for further development and clinical application.
Mechanism of Action: A Common Target
Novel fluoroquinolones, like their predecessors, exert their bactericidal effects by inhibiting bacterial DNA synthesis. They achieve this by targeting two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes and bacterial DNA, they introduce double-strand breaks in the DNA, ultimately leading to bacterial cell death. The dual-targeting mechanism is a key feature of their broad-spectrum activity.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of novel fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for delafloxacin, finafloxacin, and sitafloxacin against a range of clinically relevant pathogens.
Table 1: In Vitro Activity of Delafloxacin
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.004 | 0.008 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.004 | 0.25 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.008 | 0.016 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.016 | 0.031 |
| Klebsiella pneumoniae | - | 0.25 | 2 |
| Pseudomonas aeruginosa | - | 0.25 | 4 |
Data synthesized from multiple sources.[1]
Table 2: In Vitro Activity of Finafloxacin (pH-Dependent)
| Bacterial Species | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 7.2-7.4 | 0.125 | 0.25 |
| Escherichia coli | 5.8-6.2 | 0.06 | 0.125 |
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | 7.2-7.4 | 0.25 | 0.5 |
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | 5.8-6.2 | 0.06 | 0.125 |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | 7.2-7.4 | 2 | 16 |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | 5.8-6.2 | 1 | 4 |
Finafloxacin demonstrates enhanced activity in acidic environments, a condition often found in specific infection sites like the urinary tract.[2]
Table 3: In Vitro Activity of Sitafloxacin
| Bacterial Species | MIC Range (µg/mL) |
| Chlamydia pneumoniae | 0.031 - 0.125 |
| Chlamydia trachomatis | 0.031 - 0.125 |
| Chlamydia psittaci | 0.031 - 0.125 |
Sitafloxacin shows potent activity against various Chlamydia species.[3][4]
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a new antibiotic. These studies provide insights into a drug's efficacy in a complex biological system.
Table 4: Comparative In Vivo Efficacy of Novel Fluoroquinolones
| Fluoroquinolone | Animal Model | Pathogen | Key Efficacy Endpoint | Results |
| Delafloxacin | Murine Lung Infection | S. aureus (MRSA), S. pneumoniae, K. pneumoniae | Bacterial Load Reduction | Demonstrated potent in vivo efficacy with significant reduction in lung bacterial burden.[5][6] |
| Sitafloxacin | Murine Pneumonia | Chlamydia psittaci | Therapeutic Effect | Showed excellent therapeutic effect, more potent than tosufloxacin, ofloxacin, and ciprofloxacin.[3][4] |
| Zabofloxacin | Murine Systemic Infection | S. aureus (MRSA) | ED50 | ED50 of 29.05 mg/kg, demonstrating potent protective activity.[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of in vitro antibiotic evaluation. The broth microdilution method is a standardized technique widely used for this purpose.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the fluoroquinolone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: The test bacterium is grown on an appropriate agar medium. Colonies are then suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of the antibiotic, is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Murine Infection Models
Animal models of infection are indispensable for evaluating the in vivo efficacy of new antibacterial agents.
This model is particularly relevant for assessing antibiotics intended for the treatment of respiratory tract infections.
Protocol:
-
Induction of Neutropenia (Optional): Mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide to increase their susceptibility to infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a standardized suspension of the pathogen (e.g., S. pneumoniae, K. pneumoniae).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the novel fluoroquinolone or a comparator drug is initiated. The drug is typically administered via subcutaneous or intravenous routes at various dose levels.
-
Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load in the lung homogenates is quantified by plating serial dilutions on appropriate agar media and counting the resulting colonies. Efficacy is determined by the reduction in bacterial load compared to untreated controls.[5][6]
This is a highly standardized model used to study the pharmacodynamics of antimicrobial agents in soft tissue.[8][9]
Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic with cyclophosphamide.[9]
-
Infection: A localized infection is established by injecting a standardized bacterial suspension directly into the thigh muscle.[9]
-
Treatment: Antibiotic therapy is initiated at a set time after infection.
-
Efficacy Assessment: After a defined treatment period, the thigh muscle is excised, homogenized, and the bacterial load is quantified to determine the extent of bacterial killing.[10]
This model is used to evaluate the efficacy of antibiotics against atypical respiratory pathogens.
Protocol:
-
Infection: Mice are infected intranasally with a suspension of Chlamydia psittaci elementary bodies.
-
Treatment: Oral administration of the test fluoroquinolone (e.g., sitafloxacin) is initiated at a specific time post-infection and continued for a defined period (e.g., 7 days).
-
Efficacy Assessment: The therapeutic effect is evaluated based on survival rates and, in some studies, by assessing the reduction of chlamydial load in the lungs.[3][4]
Conclusion
The novel fluoroquinolones delafloxacin, finafloxacin, and sitafloxacin demonstrate potent in vitro activity against a broad range of clinically important bacteria, including resistant strains. Finafloxacin's unique pH-dependent activity highlights its potential for treating infections in acidic environments. In vivo studies, although varied in their models and specific endpoints, consistently show promising efficacy for these new agents. The data presented in this guide underscore the importance of continued research and development of novel fluoroquinolones in the fight against antimicrobial resistance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting preclinical studies of new antibacterial compounds.
References
- 1. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Sitafloxacin against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of sitafloxacin against Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. criver.com [criver.com]
A Comparative Analysis of the Antibacterial Spectrum of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of different fluoroquinolone generations, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and application of this important class of antibiotics.
Introduction to Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that exert their bactericidal effect by inhibiting bacterial DNA synthesis.[1] They target two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[2][3] Over the years, modifications to the basic quinolone structure have led to the development of several generations of fluoroquinolones, each with a progressively broader spectrum of activity.
Generational Comparison of Antibacterial Spectrum
The evolution of fluoroquinolones is characterized by an expansion of their antibacterial coverage, particularly against Gram-positive and anaerobic bacteria in the later generations.
-
First Generation (e.g., Nalidixic acid): These agents have a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli. They are not technically fluoroquinolones as they lack the fluorine atom at position 6.
-
Second Generation (e.g., Ciprofloxacin, Ofloxacin, Levofloxacin): This generation marked a significant advancement with the addition of a fluorine atom, enhancing their activity against Gram-negative bacteria, including Pseudomonas aeruginosa. They also gained some activity against Gram-positive cocci and atypical pathogens.
-
Third Generation (e.g., Gatifloxacin, Sparfloxacin): These fluoroquinolones exhibit improved activity against Gram-positive bacteria, especially Streptococcus pneumoniae, while retaining good Gram-negative coverage.
-
Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): The fourth-generation agents further expand the spectrum to include potent activity against anaerobic bacteria, making them effective against a wide range of polymicrobial infections.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration for 90% of isolates, MIC90 in µg/mL) of various fluoroquinolones against a panel of clinically relevant bacteria. Lower MIC90 values indicate greater potency.
Table 1: In Vitro Activity (MIC90, µg/mL) of Fluoroquinolones against Gram-Positive Bacteria
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin | Sitafloxacin |
| Staphylococcus aureus (MSSA) | 1.0 | 1.0 | 0.25 | 0.5 | 0.12 |
| Staphylococcus aureus (MRSA) | >16 | 8.0 | 4.0 | 4.0 | 1.0 |
| Streptococcus pneumoniae | 2.0 | 1.0 | 0.25 | 0.5 | 0.06 |
| Enterococcus faecalis | 4.0 | 2.0 | 2.0 | 2.0 | 0.25 |
Table 2: In Vitro Activity (MIC90, µg/mL) of Fluoroquinolones against Gram-Negative Bacteria
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin |
| Escherichia coli | 0.25 | 0.5 | 0.25 | 0.12 |
| Klebsiella pneumoniae | 0.5 | 1.0 | 0.5 | 0.25 |
| Proteus mirabilis | 0.5 | 1.0 | 1.0 | 0.5 |
| Pseudomonas aeruginosa | 1.0 | 2.0 | 8.0 | 4.0 |
| Enterobacter cloacae | 0.5 | 1.0 | 0.5 | 0.25 |
Table 3: In Vitro Activity (MIC90, µg/mL) of Fluoroquinolones against Atypical and Other Pathogens
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin |
| Haemophilus influenzae | 0.03 | 0.06 | 0.06 | 0.03 |
| Moraxella catarrhalis | 0.06 | 0.12 | 0.12 | 0.06 |
| Legionella pneumophila | 0.25 | 0.12 | 0.12 | 0.06 |
| Mycoplasma pneumoniae | 1.0 | 0.5 | 0.125 | 0.25 |
| Chlamydia pneumoniae | 1.0 | 0.5 | 0.125 | 0.25 |
Note: MIC90 values can vary depending on the geographic region and the specific collection of isolates tested.
Experimental Protocols
The quantitative data presented in the tables are typically determined using standardized antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (based on CLSI M07)[5][6]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the fluoroquinolones are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar Dilution Method (based on CLSI M07 and M11)[2][7][8]
This method is an alternative for determining the MIC, particularly for fastidious or anaerobic bacteria.
-
Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the fluoroquinolone. This is achieved by adding a defined volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A multipoint inoculator is used to spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria; in an anaerobic environment for anaerobic bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a defined bacterial colony or a haze of growth.
Visualizing Mechanisms and Workflows
References
A Comparative Guide to the Biological Evaluation of Novel 7-Substituted Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The continuous evolution of antimicrobial resistance necessitates the development of novel antibacterial agents. Quinolone derivatives, a well-established class of antibiotics, remain a fertile ground for structural modifications to enhance their efficacy and overcome resistance. This guide provides an objective comparison of the biological performance of two recently developed classes of 7-substituted quinolone derivatives: N(7) position-modified balofloxacins and trifluoroacetyl-substituted quinolones. The information presented is based on supporting experimental data from recent studies, offering a comprehensive overview for researchers in the field of drug discovery.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of representative compounds from each class of 7-substituted quinolone derivatives.
Antibacterial Activity
The antibacterial efficacy of the derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of N(7) Position-Modified Balofloxacin Derivatives (µg/mL) [1]
| Compound | MRSA | P. aeruginosa | E. coli |
| Balofloxacin (1e) | 0.078 | 0.078 | >50 |
| 2-e | 0.0195 | 0.039 | >50 |
| 3-e | 0.039 | 0.078 | >50 |
| 4-e | 0.039 | 0.078 | >50 |
MRSA: Methicillin-resistant Staphylococcus aureus P. aeruginosa: Pseudomonas aeruginosa E. coli: Escherichia coli
Table 2: Antibacterial Activity (Inhibition Zone in mm) of Trifluoroacetyl-Substituted Quinolones
| Compound | S. aureus ATCC 25923 | E. coli ATCC 25922 | A. baumannii isolate 725 |
| 2 | 18 | 24 | 26 |
| 3 | 16 | 17 | 19 |
| 7 | 15 | 19 | 22 |
| Ofloxacin | 22 | 25 | NA |
S. aureus: Staphylococcus aureus E. coli: Escherichia coli A. baumannii: Acinetobacter baumannii NA: No Activity
The N(7) position-modified balofloxacins, particularly compound 2-e, demonstrated potent activity against MRSA and P. aeruginosa, with MIC values significantly lower than the parent compound, balofloxacin.[1] The trifluoroacetyl-substituted quinolones also exhibited considerable antibacterial activity, with large inhibition zones observed against both Gram-positive and Gram-negative bacteria, including a resistant strain of A. baumannii.
Cytotoxicity and Toxicity Assessment
The safety profile of these new derivatives is a critical aspect of their potential as therapeutic agents.
Table 3: Cytotoxicity of N(7) Position-Modified Balofloxacin Derivative 2-e [1]
| Cell Line | Cell Type | % Cell Viability at 100 µmol/L |
| 3T3 | Normal mouse fibroblast | ≥80% |
| L-02 | Normal human liver | ≥80% |
| A549 | Human lung carcinoma | ≥80% |
| H520 | Human lung carcinoma | ≥80% |
| BEL-7402 | Human hepatoma | ≥80% |
| MCF-7 | Human breast adenocarcinoma | ≥80% |
Compound 2-e exhibited low toxicity toward normal mammalian cell lines (3T3 and L-02) and several tumor cell lines at a concentration of 100 µmol/L, suggesting good biocompatibility.[1]
Table 4: Acute Toxicity of Trifluoroacetyl-Substituted Quinolones in Daphnia magna [2]
| Compound | 48-h LC50 (mg/L) |
| 2 | 12.84 |
| 3 | 76.23 |
| 5 | 18.55 |
| 6 | 10.22 |
| 7 | 25.18 |
LC50: Lethal concentration that causes death in 50% of the test subjects.
The acute toxicity assessment of the trifluoroacetyl-substituted quinolones in Daphnia magna indicated LC50 values in the range of 10.22-76.23 mg/L, classifying them as slightly toxic in this model.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to generate the data presented in this guide.
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination for N(7) Position-Modified Balofloxacins [1]
The MIC and MBC of the synthesized compounds were determined using a broth microdilution method. The bacterial strains used were clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The concentration of the compounds that resulted in no visible bacterial growth after 24 hours of incubation was recorded as the MIC.
Antibacterial Activity Assessment of Trifluoroacetyl-Substituted Quinolones by Disc Diffusion Method
The in vitro antibacterial activity of the trifluoroacetyl-substituted quinolones was evaluated against Gram-negative (E. coli ATCC 25922, E. coli MDR isolate, A. baumannii MDR isolates) and Gram-positive (S. aureus ATCC 25923, S. aureus MDR isolate) bacterial strains using the disc diffusion method on Mueller-Hinton agar. The diameter of the inhibition zones was measured after incubation to determine the antibacterial activity.
Cytotoxicity and Toxicity Assays
In Vitro Cytotoxicity Assay for N(7) Position-Modified Balofloxacins [1]
The cytotoxicity of compound 2-e was evaluated against normal mammalian cell lines (3T3 and L-02) and tumor cell lines (BEL-7402, H520, A549, and MCF-7). Cell viability was assessed after treatment with the compound at a concentration of 100 µmol/L.
Acute Toxicity Assessment of Trifluoroacetyl-Substituted Quinolones [2]
The acute toxicity of the promising trifluoroacetyl-substituted quinolones was determined in Daphnia magna. The 48-hour LC50 values were established according to the OECD Guideline for Testing of Chemicals 202.
Visualizing the Experimental Workflow
To provide a clear overview of the biological evaluation process, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for the biological evaluation of new quinolone derivatives.
References
The Battle Against Bacterial Resistance: A Comparative Guide to the Efficacy of 6-Fluoroquinoline Derivatives
For Immediate Release
In the ongoing struggle against antibiotic resistance, the scientific community continues to explore novel chemical scaffolds capable of evading established resistance mechanisms. Among these, 6-fluoroquinoline derivatives have emerged as a promising class of antibacterials. This guide offers a comparative analysis of the efficacy of several novel 6-fluoroquinoline derivatives against clinically significant resistant bacterial strains, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.
Comparative Efficacy of Novel 6-Fluoroquinoline Derivatives
The antibacterial activity of newly synthesized 6-fluoroquinoline derivatives was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined to quantify the efficacy of these compounds. The results are summarized in the table below, alongside data for the widely used fluoroquinolone, ciprofloxacin, for comparison.
| Compound ID | Derivative Class | Resistant Strain | MIC (µg/mL) | Reference Compound | Resistant Strain | MIC (µg/mL) |
| 8f | 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone | MRSA (10-05) | 0.25 | Ciprofloxacin | MRSA (10-05) | >32 |
| GI2 | Gatifloxacin isomer | Staphylococcus epidermidis | <0.015 | Gatifloxacin | Staphylococcus epidermidis | Not specified |
| 5d | Ciprofloxacin-quinazolinone hybrid | MRSA | 0.016 (16 nM) | Ciprofloxacin | MRSA | 0.96 (960 nM) |
| Compound 7a | Boron-derivatized fluoroquinolone | Klebsiella pneumoniae (clinical isolate) | 1 | Ciprofloxacin | Klebsiella pneumoniae (clinical isolate) | Not specified |
| Hybrid 1 | Ciprofloxacin-neomycin hybrid | MRSA | 0.5 | Ciprofloxacin | MRSA | 2 |
| Hybrid 2 | Ciprofloxacin-neomycin hybrid | Ciprofloxacin-resistant E. coli | 1 | Ciprofloxacin | Ciprofloxacin-resistant E. coli | 32 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of new antimicrobial agents. The following protocols, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), were utilized in the cited studies.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[1] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[2] Control wells containing only broth (sterility control) and broth with bacteria but no drug (growth control) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates: Serial two-fold dilutions of the antimicrobial agent are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C.[3] The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.[4]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.[4]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of these novel compounds, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for antibacterial drug discovery.
References
A Comparative Analysis of DNA Gyrase Inhibition by Different Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various quinolone antibiotics in inhibiting bacterial DNA gyrase. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction to DNA Gyrase and Quinolones
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3][4] This enzyme is a primary target for quinolone antibiotics, a broad-spectrum class of antibacterial agents.[3][4][5] Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[6][7][8]
Quinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[6] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2][6] Quinolones primarily interact with the GyrA subunit.[8] While both enzymes are targets, the primary target can differ between bacterial species. In many gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many gram-positive bacteria, topoisomerase IV is more susceptible.[3][7]
Quantitative Comparison of Inhibitory Activity
The potency of quinolones is often measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The following tables summarize the IC50 values of various quinolones against DNA gyrase from different bacterial species.
Table 1: IC50 Values of Quinolones against Enterococcus faecalis DNA Gyrase [9]
| Quinolone | IC50 (µg/ml) |
| Sitafloxacin | 1.38 |
| Gatifloxacin | 5.60 |
| Tosufloxacin | 11.6 |
| Sparfloxacin | 25.7 |
| Ciprofloxacin | 27.8 |
| Levofloxacin | 28.1 |
Table 2: IC50 Values of Quinolones against Staphylococcus aureus DNA Gyrase
| Quinolone | IC50 (µg/ml) | Reference |
| DU-6859a (Sitafloxacin) | 0.45 | [10] |
| DV-7751a | 1.5 | [10] |
| Tosufloxacin | 1.8 | [10] |
| Levofloxacin | 2.3 | [10] |
| Ciprofloxacin | 2.5 | [10] |
| Q-35 (Balofloxacin) | 2.5 | [11] |
| Sparfloxacin | 7.4 | [10] |
| 8-fluoro-Q-35 | 7.8 | [11] |
| Norfloxacin | 18.2 µM | [5] |
| 8-hydro-Q-35 | 68 | [11] |
| DR-3354 | 97 | [10] |
Table 3: IC50 Values of Quinolones against Chlamydia pneumoniae TW-183 DNA Gyrase [12]
| Quinolone | IC50 (µg/ml) |
| Garenoxacin | 10.1 |
| Moxifloxacin | 39.6 |
| Sparfloxacin | 47.5 |
| Gatifloxacin | 64.2 |
| Levofloxacin | 156.9 |
Table 4: IC50 Values of Quinolones against E. coli and P. aeruginosa DNA Gyrase
| Quinolone | Organism | IC50 (µg/ml) | Reference |
| 8-fluoro-Q-35 | P. aeruginosa | 5.2 | [11] |
| Q-35 (Balofloxacin) | P. aeruginosa | 11 | [11] |
| 8-hydro-Q-35 | P. aeruginosa | 17 | [11] |
Mechanism of DNA Gyrase Inhibition by Quinolones
The mechanism of action of quinolones involves the stabilization of the covalent complex between DNA gyrase and cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[8]
Experimental Protocols
The determination of the inhibitory activity of quinolones against DNA gyrase is commonly performed using a supercoiling inhibition assay.
DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., pBR322) in the presence of ATP. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent or reduce the conversion of relaxed DNA to its supercoiled form.
Detailed Methodology: [9][12][13][14]
-
Reaction Mixture Preparation:
-
A typical reaction mixture (20-30 µl) contains:
-
Buffer: 35-50 mM Tris-HCl (pH 7.5-8.0)
-
Salts: 24-80 mM KCl, 4-6 mM MgCl₂
-
Cofactors: 1-5 mM ATP, 5 mM DTT
-
Other components: 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, 350 mM potassium glutamate
-
Substrate: 0.05-0.2 µg of relaxed pBR322 plasmid DNA
-
Enzyme: 1-2 units of reconstituted DNA gyrase (GyrA and GyrB subunits)
-
Inhibitor: Various concentrations of the quinolone to be tested.
-
-
-
Incubation: The reaction mixtures are incubated at 37°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA, or by adding a mixture of chloroform and isoamyl alcohol followed by centrifugation.[14] Some protocols also include a proteinase K digestion step.[13]
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the DNA bands corresponding to the supercoiled and relaxed forms is quantified using a gel documentation system.
-
IC50 Determination: The percentage of supercoiling inhibition is calculated for each quinolone concentration compared to a drug-free control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the quinolone concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the inhibitory effects of various quinolones on bacterial DNA gyrase. The presented data highlights the differences in potency among these antibiotics and across different bacterial species. The detailed experimental protocol for the DNA gyrase supercoiling inhibition assay serves as a practical resource for researchers aiming to evaluate novel quinolone derivatives or other potential DNA gyrase inhibitors. Understanding the structure-activity relationships and the mechanisms of action is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory activity on DNA gyrase and intracellular accumulation of quinolones: structure-activity relationship of Q-35 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
A Researcher's Guide to the Validation of Analytical Methods for Fluoroquinolone Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluoroquinolone residues is critical for ensuring drug efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of prevalent analytical methods, supported by experimental data, to assist in the selection and validation of an appropriate detection strategy.
The validation of an analytical method is a crucial step to ensure the reliability, consistency, and accuracy of experimental results. Key performance parameters evaluated during validation include linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ).[1] This guide delves into a comparative analysis of various techniques used for the detection and quantification of fluoroquinolones, offering insights into their performance and procedural workflows.
Comparative Analysis of Analytical Methods
Several analytical techniques are employed for the detection of fluoroquinolone residues. The selection of a method often hinges on factors such as the required sensitivity, selectivity, sample throughput, and the instrumentation available. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA) are among the most common methods.[1][2]
Below is a summary of their performance characteristics for the detection of various fluoroquinolones.
| Analytical Method | Fluoroquinolone | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Matrix | Reference |
| HPLC-UV | Enoxacin | - | - | - | < 2% (Intra- & Inter-day) | Bulk Drug/Pharmaceuticals | [3] |
| Norfloxacin | - | - | 92-102% | < 2% (Intra- & Inter-day) | Bulk Drug/Pharmaceuticals | [3] | |
| Ciprofloxacin | - | - | 98-102% | < 2% (Intra- & Inter-day) | Bulk Drug/Pharmaceuticals | [3] | |
| Levofloxacin | 0.116 µg/mL | 0.348 µg/mL | 99.32 ± 0.99% (Assay) | - | Pharmaceuticals | [4] | |
| Moxifloxacin | 0.162 µg/mL | 0.493 µg/mL | 99.95 ± 0.056% (Assay) | - | Pharmaceuticals | [4] | |
| HPLC-FLD | Norfloxacin | 0.0071 µg/mL | 0.0234 µg/mL | 92.5-105.4% | < 6% | Human Plasma | |
| Ciprofloxacin | 0.0080 µg/mL | 0.0264 µg/mL | 92.5-105.4% | < 6% | Human Plasma | ||
| Levofloxacin | 0.0074 µg/mL | 0.0244 µg/mL | 92.5-105.4% | < 6% | Human Plasma | ||
| Moxifloxacin | 0.0171 µg/mL | 0.0564 µg/mL | 92.5-105.4% | < 6% | Human Plasma | ||
| LC-MS/MS | Enrofloxacin | - | - | 88-109% | 5.23-20.38% (Repeatability) | Bovine Milk | [5] |
| Ciprofloxacin | - | - | 88-109% | 4.11-20.80% (Reproducibility) | Bovine Milk | [5] | |
| 18 Quinolones | CCα: 0.18-0.68 ng/g | CCβ: 0.24-0.96 ng/g | - | - | Milk, Chicken, Pork, Fish, Shrimp | [6] | |
| ELISA | Fluoroquinolones | 6.17 µg/kg | CCβ: 77.62 µg/kg | 75.03% | 15.23-20.30% (Reproducibility) | Milk | [7] |
| Microbiological Assay | Orbifloxacin | - | 16.0-64.0 µg/mL (Linear Range) | - | - | Pharmaceuticals | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for key techniques used in fluoroquinolone analysis.
High-Performance Liquid Chromatography (HPLC-UV/FLD)
This method is widely used for the quantification of fluoroquinolones in various matrices, including pharmaceutical formulations and biological fluids.[2][3]
1. Sample Preparation:
-
Pharmaceuticals: Tablets are typically crushed, and the powder is dissolved in a suitable solvent, followed by filtration.[3]
-
Biological Fluids (e.g., Plasma, Milk): Protein precipitation is often the first step, using agents like acetonitrile or trichloroacetic acid.[5] This is followed by centrifugation to separate the precipitated proteins. The supernatant may then be subjected to liquid-liquid extraction or solid-phase extraction (SPE) for further purification and concentration of the analytes.[1]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, formic acid solution) is typical. The pH of the aqueous phase is often adjusted to optimize separation.[1][3]
-
Flow Rate: A flow rate of around 1 mL/min is frequently employed.[1][4]
-
Detection:
-
UV Detection: Wavelengths are set in the range of 278-293 nm for many fluoroquinolones.[1][4]
-
Fluorescence Detection: Excitation and emission wavelengths are specific to the fluoroquinolone being analyzed. For instance, for a mixture of norfloxacin, ciprofloxacin, levofloxacin, and moxifloxacin, dual-wavelength detection might be used (e.g., λex/λem = 280/445 nm and λex/λem = 290/500 nm).
-
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for detecting low levels of fluoroquinolone residues in complex matrices like food products.[5][6]
1. Sample Preparation:
-
A simple extraction with a solvent like acetonitrile containing 1% formic acid is often used.[6]
-
For complex matrices, a defatting step with hexane may be included.[6]
-
The extract is then typically diluted before injection into the LC-MS/MS system.[6]
2. LC Separation:
-
Column: A C8 or C18 column is commonly used for separation.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 20 mM ammonium formate in 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed to separate multiple analytes.[5][6]
3. MS/MS Detection:
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for fluoroquinolone analysis.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.[5][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid screening method based on the specific binding of antibodies to antigens.[1] It is well-suited for high-throughput screening of a large number of samples.
1. Principle:
-
A competitive ELISA format is often used. In this setup, free fluoroquinolones in the sample compete with a fluoroquinolone-enzyme conjugate for binding to a limited number of specific antibodies coated on a microplate.
-
The amount of enzyme conjugate that binds is inversely proportional to the concentration of fluoroquinolones in the sample.
2. Procedure:
-
Sample Extraction: A simple and rapid extraction is performed, for instance, with a mixture of methanol and phosphate-buffered saline.[1]
-
Assay: The sample extract is added to the antibody-coated wells, followed by the addition of the enzyme conjugate. After an incubation period, the plate is washed to remove unbound reagents.
-
Detection: A substrate is added, which is converted by the bound enzyme into a colored product. The intensity of the color is measured using a microplate reader, and the concentration of fluoroquinolones is determined by comparing the absorbance to a standard curve.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for method validation and a comparison of the experimental workflows for HPLC and ELISA.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of HPLC and ELISA experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moca.net.ua [moca.net.ua]
- 4. questjournals.org [questjournals.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. jfda-online.com [jfda-online.com]
- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 8. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Newer Fluoroquinolones Demonstrate Potent In Vitro Activity Against Key Pathogens
A comprehensive analysis of recent in vitro studies reveals that newer fluoroquinolones, such as delafloxacin, zabofloxacin, and finafloxacin, exhibit significant potency against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Streptococcus pneumoniae. These agents often show enhanced activity compared to older fluoroquinolones like levofloxacin and moxifloxacin, particularly against resistant strains.
This guide provides a comparative overview of the in vitro activity of these newer fluoroquinolones, presenting key experimental data, detailed methodologies, and a visual representation of the susceptibility testing workflow. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research.
Comparative In Vitro Activity: MIC50 and MIC90 Values
The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of newer and comparator fluoroquinolones against specific pathogens, as reported in various studies.
Gram-Positive Pathogens
Table 1: In Vitro Activity Against Staphylococcus aureus (including MRSA)
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparator | Comparator MIC50 (µg/mL) | Comparator MIC90 (µg/mL) |
| Delafloxacin | 0.008 - 0.12 | 0.25 - 1.0 | Levofloxacin | 8.0 | 8.0 |
| Delafloxacin | 0.008 - 0.12 | 0.25 - 1.0 | Moxifloxacin | 8.0 | 8.0 |
| Zabofloxacin | 0.25 | 2.0 | Moxifloxacin | 0.5 | 8.0 |
| Zabofloxacin | 0.25 | 2.0 | Levofloxacin | 4.0 | 16.0 |
| Zabofloxacin | 0.25 | 2.0 | Ciprofloxacin | 8.0 | 64.0 |
Data compiled from multiple sources.[1][2][3][4][5]
Delafloxacin consistently demonstrates lower MIC values against S. aureus, including MRSA strains, when compared to levofloxacin and moxifloxacin.[1][2][3][4] One study highlighted that delafloxacin's MIC90 was 1.0 µg/mL, significantly lower than the 8.0 µg/mL for both levofloxacin and moxifloxacin against a collection of staphylococcal isolates.[3][4] Zabofloxacin also shows potent activity against MRSA, with an MIC90 of 2 µg/mL.
Table 2: In Vitro Activity Against Streptococcus pneumoniae
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparator | Comparator MIC50 (µg/mL) | Comparator MIC90 (µg/mL) |
| Zabofloxacin | 0.03 | 0.03 | Moxifloxacin | 0.25 | 0.25 |
| Zabofloxacin | 0.03 | 0.03 | Gemifloxacin | 0.03 | 0.03 |
| Zabofloxacin | 0.03 | 0.03 | Ciprofloxacin | 2.0 | 2.0 |
| Delafloxacin | 0.008 | 0.016 | Moxifloxacin | - | - |
| Delafloxacin | 0.008 | 0.016 | Levofloxacin | - | - |
Data compiled from multiple sources.[1][6][7][8][9]
Zabofloxacin exhibits very potent in vitro activity against S. pneumoniae, with an MIC90 of 0.03 mg/L, which is significantly lower than that of moxifloxacin and ciprofloxacin.[6][7] Delafloxacin also shows excellent activity against S. pneumoniae, with reported MIC90 values as low as 0.016 mg/L, indicating a 16-fold and 64-fold greater activity than moxifloxacin and levofloxacin, respectively, in some studies.[1]
Gram-Negative Pathogens
Table 3: In Vitro Activity Against Pseudomonas aeruginosa
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparator | Comparator MIC50 (µg/mL) | Comparator MIC90 (µg/mL) |
| Delafloxacin | 0.25 - 0.5 | >4.0 | Ciprofloxacin | 0.25 | >4.0 |
| Finafloxacin | - | - | Ciprofloxacin | - | - |
Data compiled from multiple sources.[1][5][10][11]
Against P. aeruginosa, delafloxacin's in vitro activity appears comparable to ciprofloxacin, with similar MIC50 values but a high MIC90, suggesting the presence of resistant strains.[1] Finafloxacin has also been noted for its activity against P. aeruginosa, particularly in acidic environments which can be relevant in certain infection sites.[12]
Detailed Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Broth Microdilution Method (CLSI M07-A9)
-
Inoculum Preparation:
-
Bacterial isolates are cultured on appropriate agar media to obtain fresh, pure colonies.
-
A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[15]
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of the fluoroquinolones are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of the antimicrobial agents are made in the broth medium within 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15] This is typically assessed by visual inspection.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the in vitro susceptibility testing process using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroquinolone Resistance in Streptococcus pneumoniae in United States since 1994-1995 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of moxifloxacin for treatment of penicillin-, macrolide- and multidrug-resistant Streptococcus pneumoniae in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merlionpharma.com [merlionpharma.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Fluoroquinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Fluoroquinoline-4-carboxylic acid, a compound that, like many quinoline derivatives, requires careful handling as hazardous waste. Adherence to these protocols is essential for minimizing exposure risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required. | --- |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and contaminated materials. This substance should never be disposed of in the regular trash or down the drain.[1]
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be classified as hazardous waste.[1][2]
-
Segregate this waste from other incompatible chemical waste to prevent dangerous reactions. For instance, keep it separate from strong acids and bases.[3]
Step 2: Waste Collection
-
Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated, properly labeled hazardous waste container.[1] Avoid generating dust during this process.[4]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[1]
Step 3: Container Management
-
Use only appropriate, compatible containers for waste storage; plastic is often preferred.[5]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3][6]
-
Keep waste containers closed except when adding waste.[6]
Step 4: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., toxic, irritant).[7]
-
The label should also include the name and contact details of the person responsible for the waste.[7]
Step 5: Storage
-
Store the hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
-
The storage area should be well-ventilated.
-
Ensure secondary containment is used to capture any potential leaks or spills.[2][6]
Step 6: Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5]
-
Do not attempt to transport the hazardous waste yourself.[2]
In Case of a Spill:
-
If a spill occurs, immediately evacuate the area and alert others.
-
For small spills that you are trained to handle, wear appropriate PPE, absorb the material with an inert absorbent (such as vermiculite or sand), and collect it in a sealed container for disposal as hazardous waste.[8]
-
For larger spills, or if you are unsure how to proceed, contact your EHS department for assistance.[6]
-
All materials used for spill cleanup must also be disposed of as hazardous waste.[2][6]
Hazard Profile and Quantitative Data
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[9][10] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][11] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[9] |
| Carcinogenicity | Some quinoline derivatives may cause cancer.[9] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[9] |
Note: This data is based on similar quinoline compounds and should be used as a guideline. Always consult the specific SDS when available and follow your institution's safety protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. pccarx.com [pccarx.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Fluoroquinoline-4-carboxylic acid
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 6-Fluoroquinoline-4-carboxylic acid. The following procedures are based on safety data for structurally similar compounds and general laboratory safety best practices.
1. Hazard Identification and Personal Protective Equipment (PPE)
Given the hazard profile of similar quinoline carboxylic acids, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically impermeable material. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat or Gown | Long-sleeved, solid front to protect skin and clothing. |
| Respiratory Protection | Dust mask or Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of dust. |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Work in a well-ventilated area, preferably within a chemical fume hood. 2. Avoid the formation of dust when handling the solid material. 3. Prevent contact with skin and eyes by wearing appropriate PPE.[1] 4. Do not eat, drink, or smoke in the handling area. 5. Wash hands thoroughly with soap and water after handling.[1] |
| Storage | 1. Store in a tightly sealed container in a cool, dry place.[1] 2. Keep away from incompatible materials such as strong oxidizing agents. |
3. Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Scenario | Action Plan |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Small Spill | For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.[1] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for a small spill. Prevent the material from entering drains.[1][2] |
4. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as chemical waste through an approved waste disposal facility. Do not dispose of down the drain.[1] |
| Contaminated PPE | Dispose of contaminated gloves, lab coats, and other disposable materials in a designated chemical waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
